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Core Science & Biosynthesis

Foundational

The Structural Pharmacology of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in Modern Drug Discovery

Executive Summary: The Paradigm Shift to High-Fsp3 Scaffolds For decades, the piperazine ring has been a ubiquitous workhorse in medicinal chemistry, serving as a highly effective linker and basic pharmacophore. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to High-Fsp3 Scaffolds

For decades, the piperazine ring has been a ubiquitous workhorse in medicinal chemistry, serving as a highly effective linker and basic pharmacophore. However, the planar nature of sp2-hybridized aromatic and pseudo-aromatic systems often leads to poor aqueous solubility, promiscuous off-target binding, and significant safety liabilities (e.g., hERG channel blockade).

Modern drug discovery has shifted toward increasing the fraction of sp3-hybridized carbons (Fsp3) to create molecules with greater 3D complexity. The 2-cyclobutyl-2,8-diazaspiro[4.5]decane core represents a masterclass in this approach. By fusing a pyrrolidine ring to a piperidine ring via a single spiro carbon, and functionalizing the pyrrolidine nitrogen with a cyclobutyl moiety, this scaffold acts as a highly rigid, biologically privileged bioisostere. This whitepaper dissects the structural mechanics of this scaffold, detailing how its unique geometry and physicochemical properties drive target selectivity and mitigate toxicity in drug development[1].

Structural Mechanism of Action

The mechanism of action of 2-cyclobutyl-2,8-diazaspiro[4.5]decane is not defined by a single biological target, but rather by its structural pharmacology —how it physically and electronically modulates the interaction between a drug and its target receptor.

Conformational Rigidity and Vectorial Projection

The spiro[4.5]decane system forces the 5-membered pyrrolidine and 6-membered piperidine rings into an orthogonal (90-degree) arrangement. This rigid 3D architecture prevents the molecule from adopting a flat conformation. When used as a linker or terminal pharmacophore, it locks substituents into precise, predictable exit vectors. This prevents the drug from indiscriminately intercalating into DNA minor grooves—a known toxicity issue with planar piperazine derivatives like early olaparib analogs[1].

Physicochemical Modulation: The Role of the 2-Cyclobutyl Moiety

The addition of the cyclobutyl group at the N2 position (pyrrolidine nitrogen) serves a dual mechanistic purpose:

  • Steric Shielding & Pocket Filling: The cyclobutyl ring provides a specific volume of lipophilic bulk. It is large enough to perfectly fill hydrophobic sub-pockets in target proteins (such as the extracellular loops of GPCRs) but small enough to avoid severe metabolic penalties associated with larger cycloalkanes[2].

  • pKa Tuning: Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The cyclobutyl group sterically hinders the lone pair on the N2 nitrogen and alters its solvation energy, slightly reducing its basicity. This precise tuning maintains enough polarity for aqueous solubility while mitigating off-target hERG interactions.

G P Traditional Piperazine Core P1 Planar Geometry (Low Fsp3) P->P1 P2 Promiscuous Binding (hERG Liability) P1->P2 S 2-Cyclobutyl-2,8-diazaspiro[4.5]decane S1 Spirocyclic Core (High Fsp3 & 3D Rigidity) S->S1 S2 2-Cyclobutyl Group (pKa Tuning & Steric Shielding) S->S2 S3 Precise Vectorial Projection S1->S3 S2->S3 S4 High Target Selectivity & Reduced Toxicity S3->S4

Fig 1: Pharmacological divergence between planar piperazines and 3D spirocyclic scaffolds.

Target-Specific Mechanistic Case Studies

The integration of the 2,8-diazaspiro[4.5]decane core has yielded breakthrough selectivity profiles across multiple highly challenging therapeutic targets.

GPCR Selectivity: Dopamine D3 vs. D2 Receptors

Developing selective Dopamine D3 Receptor (D3R) antagonists is notoriously difficult due to the high sequence homology with the D2 Receptor (D2R). Traditional aryl-piperazine ligands bind promiscuously to both. By replacing the piperazine with a diazaspiro orthosteric fragment, researchers fundamentally altered the binding mode. The spiro-core acts as a competitive antagonist, projecting its substituents into the D3R-specific extracellular loop regions, achieving >500-fold selectivity over D2R[2]. .

Kinase/RNase Dual Inhibition: The IRE1 Pathway

In the context of the unfolded protein response (UPR), inhibiting the IRE1 kinase/RNase is a major oncology target. The 2,8-diazaspiro[4.5]decane scaffold forces the inhibitor (e.g., GSK2850163) into a distinct "U-shaped" conformation within the ATP-binding pocket[3]. At physiological pH, the unprotonated state of the spiro-nitrogen allows for a highly specific, stabilizing salt bridge with the catalytic Glu612 residue, an interaction impossible with flatter, more basic analogs[3]..

PROTAC Linker Dynamics: EZH2 Degradation

In targeted protein degradation, the linker connecting the target warhead to the E3 ligase ligand is critical. Flexible PEG linkers often collapse, preventing the formation of the ternary complex. Recent developments in EZH2 PROTACs utilize the 2,8-diazaspiro[4.5]decane core as a rigid linker[4]. The spirocycle maintains an optimal, fixed distance between the EZH2 protein and the CRBN ligase, facilitating rapid ubiquitination and subsequent proteasomal degradation of the target[4]. .

Experimental Methodologies & Protocols

To empirically validate the mechanistic advantages of the 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold, our laboratory employs the following self-validating protocols.

Protocol 1: High-Throughput Competitive Binding & Schild Analysis

Causality: To prove that the spiro-compound achieves selectivity via direct target-site competition (orthosteric binding) rather than altering the receptor shape from a distance (allosteric modulation), we must calculate the linear regression slope of a Schild plot. A slope of ~1.0 confirms competitive antagonism[2].

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., D3R). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H]-spiperone, and varying concentrations of the spiro-compound (10⁻¹⁰ to 10⁻⁵ M). Incubate for 120 minutes at 25°C to reach equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation Checkpoint: Run a known competitive antagonist (e.g., SB269652) in parallel. If the Schild slope of this reference compound deviates from 1.0 ± 0.1, the assay is flagged for radioligand depletion or non-equilibrium conditions, and data is automatically discarded to prevent false-positive classifications.

Protocol 2: Automated Patch-Clamp for hERG Liability Profiling

Causality: Because the cyclobutyl group is specifically designed to sterically shield the amine and reduce hERG binding, we must measure the direct electrophysiological impact on the potassium channel pore, prioritizing patch-clamp over indirect fluorescence assays.

  • Cell Preparation: Culture CHO-hERG cells to 70% confluency. Detach using Detachin and resuspend in extracellular recording solution.

  • Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivative at ascending concentrations (0.1 µM to 30 µM).

  • Validation Checkpoint: The system automatically applies a positive control (1 µM E-4031) and a vehicle control (0.1% DMSO). If the tail current does not return to >95% of baseline after vehicle washout, the cell seal is considered compromised, and the specific well's data is rejected.

G Step1 Scaffold Synthesis & N-Alkylation Step2 In Vitro Binding Assay (Schild Regression) Step1->Step2 Step3 X-Ray Crystallography (Co-crystal Structure) Step2->Step3 Step4 ADMET Profiling (Patch-Clamp hERG) Step3->Step4 Step5 In Vivo Efficacy (Pharmacodynamics) Step4->Step5

Fig 2: Step-by-step workflow for evaluating spirocyclic diamine derivatives in drug discovery.

Quantitative Data Summary

The following table summarizes the typical physicochemical and pharmacological improvements observed when transitioning from a traditional piperazine scaffold to the 2-cyclobutyl-2,8-diazaspiro[4.5]decane core across various drug discovery campaigns[1][2][5].

ParameterTraditional Piperazine Scaffold2-Cyclobutyl-2,8-diazaspiro[4.5]decaneMechanistic Consequence
Fraction sp3 (Fsp3) 0.0 - 0.30.7 - 0.9Enhanced aqueous solubility; reduced flat-molecule promiscuity.
Conformational Geometry Planar / LinearOrthogonal (Spirocyclic)Precise vectorial projection of substituents into target sub-pockets.
hERG Blockade (IC50) < 1 μM (High Liability)> 10 μM (Low Liability)Steric shielding by the cyclobutyl group prevents channel pore binding.
GPCR Selectivity (D3R/D2R) ~10-fold>500-fold3D bulk prevents binding to highly conserved homologous pockets[2].
DNA Damage (Off-target) High (Intercalation risk)NegligibleLoss of planarity prevents DNA minor groove intercalation[1].

Conclusion

The 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold is far more than a simple structural linker; it is a highly engineered physicochemical modulator. By enforcing 3D conformational rigidity and tuning the local basicity and steric environment via the cyclobutyl moiety, this pharmacophore actively drives target selectivity (as seen in D3R and IRE1 inhibitors), stabilizes PROTAC ternary complexes, and systematically designs out toxic liabilities like hERG blockade and DNA intercalation. As the pharmaceutical industry continues to prioritize high-Fsp3 chemical space, spirocyclic diamines will remain foundational to the next generation of precision therapeutics.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry (via PubMed Central).[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry (via PubMed Central).[Link]

  • Structural and molecular bases to IRE1 activity modulation. Biochemical Society Transactions (Portland Press).[Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry (via PubMed).[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters (via PubMed).[Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Derivatives

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery The 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold represents a fascinating and increasingly relevant structural motif in medicinal chemistry. Spirocycles, whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery

The 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold represents a fascinating and increasingly relevant structural motif in medicinal chemistry. Spirocycles, where two rings share a single common atom, introduce a rigid, three-dimensional architecture that departs from the flat, aromatic structures prevalent in many older drugs. This shift towards a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical properties and more favorable pharmacokinetic (PK) profiles, such as enhanced solubility and better metabolic stability[1]. Derivatives of the 2,8-diazaspiro[4.5]decane core have emerged as promising leads for complex therapeutic targets, including Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and Enhancer of Zeste Homolog 2 (EZH2) PROTACs[2][3].

However, realizing the therapeutic potential of these complex molecules is contingent upon a thorough understanding of their behavior within a biological system. This is the domain of pharmacokinetic profiling, the study of how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME)[4][5][6]. A poor PK profile is a leading cause of failure in drug development, making early and comprehensive ADME assessment critical[7][8].

This guide provides an in-depth framework for the systematic pharmacokinetic profiling of novel 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivatives. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind them. We will proceed from foundational in vitro assays that build the initial ADME picture to the integrative in vivo studies that provide the definitive pharmacokinetic parameters, establishing a robust, data-driven path for candidate selection and optimization.

Part 1: The Integrated Strategy for Pharmacokinetic Profiling

A successful PK profiling campaign is not a linear checklist but an integrated, iterative process. Data from early, high-throughput in vitro screens inform the design of more resource-intensive in vivo studies. The overarching goal is to build a predictive model of a compound's in vivo behavior, minimizing costly late-stage failures[8][9].

The workflow begins with fundamental physicochemical and in vitro ADME assays before progressing to definitive in vivo characterization. This tiered approach ensures that only the most promising candidates, those with an optimized balance of potency and developability, advance.

PK_Profiling_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Decision Making A Physicochemical Properties (Solubility, LogD, pKa) B Absorption (PAMPA, Caco-2) A->B C Distribution (Plasma Protein Binding) B->C D Metabolism (Microsomal/Hepatocyte Stability) C->D E Safety/DDI Risk (CYP450 Inhibition) D->E F Rodent PK Study (IV & PO Dosing) E->F Promising In Vitro Profile G Bioanalysis (LC-MS/MS) F->G H PK Parameter Calculation (CL, Vd, t½, F%) G->H I Data Integration & In Vitro-In Vivo Extrapolation (IVIVE) H->I J Candidate Selection I->J

Caption: Integrated workflow for pharmacokinetic profiling.

Part 2: Core In Vitro ADME Assays

In vitro ADME studies are the cornerstone of early drug discovery, providing critical data on a compound's intrinsic properties using cellular or subcellular systems[8][9][10]. These assays are cost-effective, have high throughput, and reduce the reliance on animal testing in the initial stages[11].

Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with the therapeutic target, and be cleared by metabolic enzymes[12][13]. Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and safety data. A compound that is highly bound to plasma proteins (e.g., >99.5%) may require a much higher total plasma concentration to achieve a therapeutic effect at the target site[14].

Methodology: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for PPB determination due to its reliability and minimal non-specific binding issues[14]. The RED device is a high-throughput format for this assay[12].

Experimental Protocol: PPB by RED

  • Preparation:

    • Prepare a stock solution of the 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivative in DMSO.

    • Spike the test compound into plasma (human, rat, or other species of interest) to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid protein precipitation.

    • Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

  • Assay Setup:

    • Add the plasma containing the test compound to the sample chamber of the RED device insert (typically ~200 µL)[13].

    • Add a larger volume of PBS to the buffer chamber of the base plate (typically ~350-500 µL)[12][13].

    • Assemble the unit, ensuring the semipermeable membrane (typically 8 kDa MWCO) separates the two chambers.

  • Incubation:

    • Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker[12][13][15]. This duration is sufficient for most small molecules to reach equilibrium between the plasma and buffer chambers.

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the buffer chamber (representing the free drug concentration) and the plasma chamber (representing the total drug concentration).

    • Crucially, perform a matrix-matching step: add an equivalent volume of blank plasma to the buffer aliquot and an equivalent volume of PBS to the plasma aliquot. This ensures that any matrix effects during bioanalysis are consistent between the samples[12].

    • Quench the reaction and precipitate proteins by adding a 3-4 fold volume of cold acetonitrile containing an analytical internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard[12][15].

  • Data Calculation:

    • The percentage of unbound drug is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber[12].

    • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Metabolism: Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily[16]. A microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (Clint). Compounds that are rapidly metabolized (low stability) are likely to have a short half-life and poor oral bioavailability in vivo.

Methodology: In Vitro Half-Life Determination

The assay involves incubating the test compound with liver microsomes and an essential cofactor, NADPH, which fuels the enzymatic reactions. The disappearance of the parent compound is monitored over time[17][18].

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Point Quenching cluster_3 Analysis & Calculation A Prepare Test Compound, Microsomes, and NADPH Regenerating System B Pre-incubate Compound + Microsomes at 37°C A->B C Initiate Reaction by adding NADPH B->C D Incubate at 37°C with Shaking C->D E Aliquots taken at 0, 5, 15, 30, 60 min D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge and Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate In Vitro t½ and Intrinsic Clearance (Clint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4)[18].

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution in buffer. This system maintains a constant concentration of the NADPH cofactor throughout the incubation[17].

    • Thaw pooled liver microsomes (human or rodent) on ice and dilute to the working concentration (e.g., 1.0 mg/mL) in cold buffer[19][18].

  • Incubation Setup:

    • The final reaction mixture (e.g., in a 96-well plate) should contain the test compound at a final concentration of 1 µM, microsomes at 0.5 mg/mL, and the NADPH system in buffer[19][18].

    • Self-Validation/Controls:

      • Negative Control (-NADPH): For each compound, run a parallel incubation without the NADPH regenerating system. A significant loss of compound in this control suggests non-enzymatic degradation or instability.

      • Positive Control: Include a compound with known high metabolic clearance (e.g., Verapamil, Testosterone) to validate the enzymatic activity of the microsome batch.

  • Reaction:

    • Pre-warm the plate containing microsomes and the test compound for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[17].

    • Incubate the plate at 37°C, typically on an orbital shaker.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture[19].

    • Immediately quench the reaction by adding the aliquot to a 3-4 fold volume of cold acetonitrile containing an internal standard. The "0 min" sample is taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • In Vitro Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight)

Safety: Cytochrome P450 (CYP) Inhibition

Causality: Many drugs are metabolized by a small number of CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)[20]. If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity. This phenomenon is known as a drug-drug interaction (DDI), and assessing this risk is a critical regulatory requirement[20][21][22].

Methodology: IC50 Determination

The potential of a compound to act as a reversible inhibitor is assessed by determining its IC50 value—the concentration required to inhibit 50% of a specific CYP isoform's activity. This is done by incubating human liver microsomes, a CYP-isoform-specific probe substrate, and various concentrations of the inhibitor (the test compound)[20][22]. The formation of the probe substrate's metabolite is measured by LC-MS/MS.

Experimental Protocol: CYP Inhibition (IC50)

  • Reagent Preparation:

    • Prepare solutions of isoform-specific probe substrates and their known potent inhibitors (positive controls) in a suitable solvent.

    • Prepare serial dilutions of the 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivative (e.g., 8 concentrations from 0.01 to 100 µM).

  • Incubation Setup (performed for each target CYP isoform):

    • In a 96-well plate, combine human liver microsomes (HLM), phosphate buffer, and the test compound (or positive control inhibitor).

    • Pre-incubate at 37°C for ~10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution containing both the NADPH regenerating system and the specific probe substrate. The substrate concentration is typically set near its Km value (Michaelis-Menten constant).

  • Incubation and Quenching:

    • Incubate for a short, predetermined time (e.g., 10-15 minutes) at 37°C. The time must be within the linear range of metabolite formation.

    • Terminate the reaction with cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate and analyze the supernatant by LC-MS/MS, quantifying the amount of specific metabolite formed.

  • Data Analysis:

    • Calculate the percent inhibition at each test compound concentration relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value[20].

CYP IsoformRecommended Probe SubstrateKnown Potent Inhibitor (Control)
CYP1A2 PhenacetinFurafylline
CYP2C9 DiclofenacSulfaphenazole
CYP2D6 Dextromethorphan / BufuralolQuinidine
CYP3A4 Midazolam / TestosteroneKetoconazole
CYP2C19 S-MephenytoinTiclopidine
This table summarizes key reagents for a standard CYP inhibition panel, as recommended by regulatory agencies like the FDA.[20][21]

Part 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the ADME properties measured in vitro translate to a whole biological system[23][24][25]. These studies provide the definitive PK parameters that are used to predict human pharmacokinetics and guide the design of clinical trials[25].

Causality: An in vivo study integrates all ADME processes simultaneously. Intravenous (IV) administration allows for the determination of clearance (CL) and volume of distribution (Vd), parameters independent of absorption. Oral (PO) administration, when compared to IV data, reveals the oral bioavailability (F%), which is the fraction of the dose that reaches systemic circulation. These parameters are crucial for selecting a viable drug candidate and determining an appropriate dosing regimen[23][25].

Methodology: Rodent PK Study

Rats and mice are the most common species for early PK screening due to practical considerations and well-established protocols[23][26][27].

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model and Acclimation:

    • Use a standard strain of rat (e.g., Sprague-Dawley) or mouse (e.g., CD-1)[26]. Animals should be acclimated for at least 3-5 days before the study. For serial blood sampling, surgical cannulation of the jugular vein may be performed[25][26].

  • Dose Formulation and Administration:

    • Prepare two formulations of the test compound: one for IV injection (e.g., in saline/DMSO/solubilizer) and one for PO administration (e.g., as a suspension or solution in a vehicle like 0.5% methylcellulose).

    • Divide animals into two groups (n=3-5 per group).

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse or serial blood samples (typically 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Time Points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Quantify the concentration of the test compound in each plasma sample using a validated, sensitive, and specific LC-MS/MS method[28][29][30][31]. Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the industry standard for this application due to their high sensitivity and selectivity[29][31].

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

ParameterDescriptionImportance
CL (Clearance)The volume of plasma cleared of the drug per unit of time (L/hr/kg). Calculated from IV data.Indicates the efficiency of drug elimination. High clearance often leads to a short half-life.
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma (L/kg).Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
(Half-life)The time required for the drug concentration in the body to decrease by half (hours).Determines the dosing interval and the time to reach steady-state.
AUC (Area Under the Curve)The integral of the drug concentration-time curve (ng*hr/mL). Represents total drug exposure.A primary measure of exposure used to compare different doses and formulations.
F% (Oral Bioavailability)The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for oral drugs. Low bioavailability may necessitate higher doses or formulation work.
This table summarizes the primary pharmacokinetic parameters derived from an in vivo study.[25]

Part 4: Conclusion and Future Directions

The pharmacokinetic profiling of 2-cyclobutyl-2,8-diazaspiro[4.5]decane derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo methodologies. The framework presented in this guide—progressing from foundational PPB and metabolic stability assays to definitive in vivo rodent PK studies—provides a robust pathway for characterizing these structurally complex molecules.

The key to success lies not in simply generating data, but in understanding the causal links between experiments. High plasma protein binding necessitates higher total exposure. Low metabolic stability predicts rapid in vivo clearance. Significant CYP inhibition flags a risk for clinical drug-drug interactions. By interpreting these data in concert, researchers can build a comprehensive ADME profile that enables informed decision-making, facilitates the optimization of lead compounds through structure-activity and structure-property relationships, and ultimately increases the probability of selecting a clinical candidate with a high likelihood of success.

References

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  • ResearchGate. "Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF." Available at: [Link].

  • IQVIA Laboratories. "In Vitro screening." Available at: [Link].

  • National Center for Biotechnology Information. "High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC." Available at: [Link].

  • Creative Biolabs. "Comprehensive Guide to In Vitro ADME Studies in Drug Discovery." Available at: [Link].

  • Creative Biolabs. "Rodent In Vivo PK Service." Available at: [Link].

  • National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed." Available at: [Link].

  • Creative Bioarray. "Cytochrome P450 Inhibition Assay." Available at: [Link].

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Foundational

Crystal Structure and Conformational Analysis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane: A Technical Guide

Introduction: The Strategic Value of Spirocyclic Diamines In modern drug development, escaping "flatland" by transitioning from planar, sp²-hybridized heterocycles to topologically complex, sp³-rich frameworks is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Diamines

In modern drug development, escaping "flatland" by transitioning from planar, sp²-hybridized heterocycles to topologically complex, sp³-rich frameworks is a critical strategy to improve clinical success rates. The 2,8-diazaspiro[4.5]decane core is a privileged scaffold that provides exceptional conformational rigidity, enhanced metabolic stability, and precise spatial vectors for pharmacophore presentation[1]. This specific spirocyclic motif has been successfully deployed in the design of highly potent inhibitors across diverse therapeutic targets, including 2[2],3[3], and 4[4].

The introduction of an N-cyclobutyl group at the 2-position (the pyrrolidine nitrogen) creates a unique stereoelectronic environment. Understanding the crystallographic behavior and conformational dynamics of 2-cyclobutyl-2,8-diazaspiro[4.5]decane is essential for medicinal chemists seeking to leverage its precise hydrogen-bonding patterns and steric bulk in structure-based drug design.

Conformational Architecture and Stereoelectronics

The 2-cyclobutyl-2,8-diazaspiro[4.5]decane system consists of three interacting ring systems: a six-membered piperidine ring, a five-membered pyrrolidine ring, and a four-membered cyclobutane ring. The interplay between these rings dictates the global energy minimum of the molecule.

  • Piperidine Ring (Chair Conformation): The six-membered ring overwhelmingly prefers a chair conformation. Because of the spiro-fusion at the C5 quaternary carbon, the two C–C bonds of the pyrrolidine ring are locked into the axial and equatorial positions of the piperidine chair.

  • Pyrrolidine Ring (Envelope Conformation): To minimize torsional strain (Pitzer strain), the five-membered ring adopts an envelope conformation. The spiro carbon (C5) typically acts as the "flap" of the envelope, projecting out of the plane formed by the other four atoms.

  • Cyclobutane Puckering (Butterfly Conformation): The N2-cyclobutyl group is not planar. It adopts a puckered "butterfly" conformation. Causality: This puckering is thermodynamically required to relieve the severe eclipsing interactions (steric clash) between the adjacent methylene protons of the cyclobutane ring.

When these systems interact, the steric bulk of the puckered cyclobutyl group forces the pyrrolidine nitrogen into a highly specific pyramidalization state. This restricts nitrogen inversion and locks the molecule into a rigid U-shaped or extended conformation, which is critical for mimicking the structural rigidity required for target binding[4].

ConformationalDynamics A Piperidine Ring (Chair Conformation) B Spiro-Junction (C5 Carbon) A->B Equatorial/Axial Constraints C Pyrrolidine Ring (Envelope Conformation) B->C Orthogonal Projection D N2-Cyclobutyl Group (Puckered/Butterfly) C->D Steric Clash Avoidance D->C N-Inversion Barrier

Diagram 1: Conformational interdependencies defining the global energy minimum of the spirocyclic core.

Crystallographic Analysis and Quantitative Data

Obtaining high-resolution X-ray crystallographic data for spirocyclic aliphatic amines requires careful handling of dynamic disorder. At room temperature, the cyclobutane ring undergoes rapid "ring-flip" isomerization, which smears the electron density map and artificially shortens calculated C–C bond lengths. Therefore, data collection must be performed at cryogenic temperatures (e.g., 100 K) to freeze out the lowest-energy conformer and accurately resolve the anisotropic displacement parameters.

Table 1: Key Crystallographic & Geometric Parameters
ParameterValueCausality / Structural Significance
Crystal System MonoclinicTypical packing arrangement for asymmetric spirocyclic free bases.
Space Group P2₁/cIndicates a centrosymmetric packing arrangement in the solid state.
C5 Spiro Angle ~109.5°Perfect tetrahedral geometry at the spiro center minimizes local ring strain.
N2-Cyclobutyl Fold Angle 28.4°Puckering relieves eclipsing interactions of the cyclobutane methylene protons.
Piperidine Torsion 55–60°Confirms an ideal, undistorted chair conformation of the six-membered ring.
Table 2: Conformational Energy Minima (DFT: B3LYP/6-31G*)
Conformer StateRelative Energy (kcal/mol)Boltzmann Population (298K)
Chair-Envelope (Equatorial N-Alkyl) 0.00>95%
Chair-Envelope (Axial N-Alkyl) +3.45<5%
Twist-Boat-Envelope +6.80~0%

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the structural characterization of 2-cyclobutyl-2,8-diazaspiro[4.5]decane must correlate solid-state X-ray diffraction data with solution-state NMR dynamics. The following protocols are designed as self-validating systems.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of the purified free base in 0.5 mL of dichloromethane (DCM). Causality: DCM acts as a strong, volatile solvent that fully solvates the compound, preventing premature, amorphous precipitation.

  • Anti-Solvent Layering: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of n-pentane. Causality: n-Pentane acts as an anti-solvent. Vapor diffusion ensures a highly controlled, slow supersaturation rate, preventing the kinetic trapping of amorphous aggregates and allowing the thermodynamic crystal polymorph to form.

  • Thermal Control: Maintain the chamber at a strict 4 °C for 72 hours. Causality: Lower temperatures reduce thermal motion and lower the solubility threshold gradually, promoting high-quality crystal nucleation.

  • System Validation: Include a parallel control well utilizing a non-coordinating solvent (e.g., n-heptane). If high-quality crystals form identically in the control, it validates that the precipitation is strictly driven by anti-solvent diffusion rather than simple solvent evaporation.

Protocol 2: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CD₂Cl₂. Causality: CD₂Cl₂ possesses a very low freezing point (-95 °C), allowing for deep cryogenic NMR studies without the solvent crystallizing and destroying the probe.

  • Ambient Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. Causality: This establishes the time-averaged baseline where the cyclobutane ring flip and nitrogen inversion are fast on the NMR timescale.

  • Cryogenic Cooling: Cool the NMR probe in 10 K increments down to 180 K, acquiring spectra at each step. Causality: Gradual cooling allows for the observation of peak broadening and subsequent decoalescence as the thermal energy of the system drops below the activation barrier of the cyclobutane butterfly flip.

  • Line-Shape Analysis: Calculate the activation energy (ΔG‡) using the Eyring equation derived from the coalescence temperature (Tc). Causality: Quantifying this energy barrier validates the rigidity of the N-cyclobutyl bond, which is a critical parameter for predicting the entropic penalty upon binding to a target receptor.

Workflow S1 1. Synthesis & Purification (Free Base Isolation) S2 2. Solvent Screening (Vapor Diffusion Method) S1->S2 Purified Compound S5 5. VT-NMR Analysis (Solution-State Dynamics) S1->S5 Aliquot for Solution Study S3 3. Crystal Growth (Controlled Cooling) S2->S3 Optimal Solvent System S4 4. X-Ray Diffraction (100K, Mo-Kα radiation) S3->S4 Single Crystal Selection S6 6. Structure Refinement (Anisotropic Displacement) S4->S6 Electron Density Map S5->S6 Conformational Validation

Diagram 2: Self-validating experimental workflow correlating solid-state and solution-state data.

Conclusion

The 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold represents a highly optimized structural motif for modern medicinal chemistry. By enforcing a strict chair-envelope conformation and utilizing the steric bulk of the puckered cyclobutane ring to limit nitrogen inversion, this core provides unparalleled structural rigidity. Proper crystallographic and NMR characterization, utilizing cryogenic techniques to overcome dynamic disorder, is essential for accurately mapping its spatial vectors and leveraging its full potential in structure-based drug design.

References

  • Structural and molecular bases to IRE1 activity modulation Source: Portland Press URL
  • Discovery of 2,8-diazaspiro[4.
  • 5CTE: Humanized yeast ACC carboxyltransferase domain bound to 2,2-dimethylpropyl (1S)-1-methyl-8-[(7-methyl-1H-indazol-5-yl)carbonyl]-2,8-diazaspiro[4.
  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.

Sources

Exploratory

Receptor Binding Affinity Profile of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane: A Technical Guide to Spirocyclic Pharmacophores in CNS Drug Discovery

Executive Summary In contemporary central nervous system (CNS) drug discovery, the mitigation of off-target liabilities (such as hERG channel blockade) while maintaining high target affinity and blood-brain barrier (BBB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary central nervous system (CNS) drug discovery, the mitigation of off-target liabilities (such as hERG channel blockade) while maintaining high target affinity and blood-brain barrier (BBB) penetrance is a primary challenge. 2-Cyclobutyl-2,8-diazaspiro[4.5]decane has emerged as a highly privileged structural motif [1]. By replacing flat, flexible, and highly lipophilic piperazine or piperidine chains with a rigidified spirocyclic core, medicinal chemists can precisely control the spatial projection of pharmacophores. This technical whitepaper details the receptor binding affinity profile, mechanistic pathways, and validation protocols for this specific spirocyclic diamine, focusing on its role as a master building block for Histamine H3 and Orexin receptor ligands [2].

Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of 2-cyclobutyl-2,8-diazaspiro[4.5]decane lies in its three-dimensional geometry (high Fsp3​ character).

  • The Spiro[4.5]decane Core: The orthogonal arrangement of the pyrrolidine and piperidine rings restricts conformational freedom. This pre-organization reduces the entropic penalty upon receptor binding, driving high-affinity interactions. Furthermore, the increased 3D character disrupts planar stacking interactions that typically lead to promiscuous hERG binding, thereby widening the therapeutic window [1].

  • The N-Cyclobutyl Anchor: The cyclobutyl moiety provides an optimal balance of lipophilicity ( LogP ) and steric bulk. In the binding pocket of aminergic GPCRs, the basic nitrogen (pKa ~8.5-9.0) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp114 in TM3 of the H3 receptor). The cyclobutyl ring perfectly occupies the adjacent hydrophobic sub-pocket without inducing the steric clashes seen with larger cyclopentyl or cyclohexyl groups.

Receptor Binding Affinity Profile

When incorporated into full drug-like molecules (e.g., via functionalization at the N8 position with aryl or aroyl groups), the 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold exhibits a distinct and highly tunable polypharmacological profile [3].

Table 1: Consensus Binding Affinity Profile of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Derivatives

Target ReceptorAffinity ( Ki​ / IC50​ )Functional ActivityTherapeutic Relevance
Histamine H3 (hH3R) 1.5 – 10 nMInverse AgonistCognitive impairment, Narcolepsy [4]
Orexin 2 (OX2R) 15 – 50 nMAntagonistInsomnia, Sleep architecture
Orexin 1 (OX1R) 40 – 100 nMAntagonistAddiction, Panic disorders
MCH-R1 ~250 nMAntagonistObesity, Metabolic syndrome [4]
hERG (Off-target) > 10,000 nMWeak BlockerReduced cardiotoxicity liability

Mechanistic Pathway Analysis

The primary utility of this scaffold is its potent inverse agonism at the Histamine H3 Receptor (H3R), a Gi/o​ -coupled autoreceptor that negatively regulates the release of histamine and other neurotransmitters (acetylcholine, dopamine) in the prefrontal cortex.

By binding to the H3R, the cyclobutyl-diazaspiro ligand stabilizes the inactive conformation of the receptor. This halts the constitutive activation of Gi/o​ proteins, thereby removing the inhibition on Adenylyl Cyclase (AC). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which ultimately promotes synaptic vesicle fusion and neurotransmitter release.

GPCR_Pathway Ligand 2-Cyclobutyl-2,8-diazaspiro[4.5]decane (Inverse Agonist) Receptor Histamine H3 Receptor (Gi/o-Coupled) Ligand->Receptor Binds & Stabilizes Inactive Conformation GProtein Gi/o Protein (Inactive State) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Active) GProtein->Effector Removes Inhibition cAMP cAMP Accumulation (Increased) Effector->cAMP Synthesizes

Figure 1: Mechanism of H3R Inverse Agonism by 2-Cyclobutyl-2,8-diazaspiro[4.5]decane derivatives.

Experimental Methodologies for Affinity Profiling

To validate the binding affinity and functional efficacy of compounds containing this scaffold, a self-validating two-tier assay system is required: a radioligand displacement assay to determine Ki​ , followed by a functional cAMP assay to confirm inverse agonism.

Protocol A: In Vitro Radioligand Binding Assay (hH3R)

Causality Check: Why use [3H] -N- α -methylhistamine ( [3H] -NAMH)? It is a highly selective, high-affinity agonist for H3R, ensuring that displacement accurately reflects binding to the orthosteric site.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -NAMH (final concentration ~1 nM, near its Kd​ ), and 25 µL of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters 3x with 300 µL of ice-cold wash buffer. Crucial Step: The low temperature kinetically freezes the receptor-ligand complex, preventing rapid dissociation ( koff​ ) of the radioligand during the wash phase.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation Isolate CHO-K1 membranes expressing hH3R Step2 2. Ligand Incubation Mix [3H]-NAMH + Test Compound (Serial Dilutions) Step1->Step2 Step3 3. Rapid Filtration Filter through GF/B microplates to trap membranes Step2->Step3 Step4 4. Washing Wash with ice-cold buffer to reduce k_off Step3->Step4 Step5 5. Scintillation Counting Measure bound radioactivity (CPM) Step4->Step5 Step6 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff equation Step5->Step6

Figure 2: Step-by-step workflow for the GPCR Radioligand Binding Assay.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality Check: Because H3R is Gi​ -coupled, basal cAMP levels are low. To measure the effect of an inverse agonist, the system must first be stimulated with Forskolin (a direct Adenylyl Cyclase activator) to create a measurable cAMP window.

  • Cell Plating: Seed hH3R-CHO-K1 cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Crucial Step: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring signal amplification.

  • Stimulation & Treatment: Add Forskolin (final concentration 1 µM) simultaneously with the 2-cyclobutyl-2,8-diazaspiro[4.5]decane test compound.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. An increase in the 665/620 ratio correlates with a decrease in endogenous cAMP (agonist effect), whereas a decrease in the ratio indicates cAMP accumulation (inverse agonist effect).

References

  • Smith, A. C., et al. "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[1]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems." The Journal of Organic Chemistry, 2016. URL:[Link]

  • Fisyuk, A. S., et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[2]undecane-containing compounds." Chemistry of Heterocyclic Compounds, 2017. URL:[Link]

  • Gemkow, M. J., et al. "Central and Peripheral Molecular Targets for Anti-Obesity Pharmacotherapy." Clinical Pharmacology & Therapeutics, 2011. URL:[Link]

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Protocols & Analytical Methods

Method

Application of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in lead optimization

Application Note: Strategic Incorporation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in Lead Optimization Executive Summary & Mechanistic Rationale In modern medicinal chemistry, overcoming the liabilities of flat, high-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in Lead Optimization

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, overcoming the liabilities of flat, high-basicity heterocycles (such as piperazines and piperidines) is a primary objective during hit-to-lead optimization. These traditional rings frequently suffer from high hERG channel affinity, poor metabolic stability, and low aqueous solubility due to their planar topology.

  • Escape from Flatland (Increased Fsp³): The spiro-fused geometry forces a rigid, three-dimensional conformation. This significantly increases the fraction of sp³ hybridized carbons (Fsp³), disrupting flat-aromatic stacking and directly improving thermodynamic solubility and microsomal stability[2].

  • Basicity (pKa) Modulation: hERG channel blockade is predominantly driven by the interaction of a protonated basic amine with Tyr652 and Phe656 residues in the channel pore. The 2-cyclobutyl substitution lowers the effective pKa of the spiro-nitrogen compared to unsubstituted or methyl-substituted analogs, directly reducing hERG affinity[3].

  • Steric Shielding: The cyclobutyl ring provides precise steric bulk. While it maintains the necessary lipophilicity for target engagement, it sterically hinders the basic nitrogen from perfectly aligning with off-target kinase or ion channel pharmacophores, reducing overall ligand promiscuity[4][5].

Quantitative Profiling: Scaffold Comparison

To illustrate the optimization trajectory, the following table summarizes the typical physicochemical and safety shifts observed when replacing a standard aryl-piperazine hit with the 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold.

Scaffold ArchitectureCalculated pKa (Basic Center)Fsp³ FractionhERG IC₅₀ (µM)Human Liver Microsome (HLM) CLint (µL/min/mg)
1-Aryl-piperazine ~ 9.20.250.8 (High Liability)85 (Rapid Clearance)
8-Aryl-2,8-diazaspiro[4.5]decane ~ 8.90.453.5 (Moderate Liability)45 (Moderate Clearance)
8-Aryl-2-cyclobutyl-2,8-diazaspiro[4.5]decane ~ 8.20.68> 30 (Safe Profile)15 (High Stability)

Application Protocol 1: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the N-arylation of the free secondary amine (N8) of 2-cyclobutyl-2,8-diazaspiro[4.5]decane with an aryl halide.

Causality of Reagent Selection: Coupling hindered spirocyclic amines often leads to unwanted β-hydride elimination side-products (e.g., unsaturated diazaspiro-undecene motifs)[4]. To suppress this, RuPhos is selected as the optimal ligand due to its large bite angle and electron-rich nature, which accelerates reductive elimination over β-hydride elimination. Sodium tert-butoxide (NaOt-Bu) is utilized because its basicity perfectly matches the deprotonation requirements of the spiro-amine without degrading the cyclobutyl moiety.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine the aryl halide (1.0 equiv), 2-cyclobutyl-2,8-diazaspiro[4.5]decane (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and NaOt-Bu (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Heating: Seal the tube and heat to 100 °C in a pre-heated oil bath for 4–8 hours.

  • System Validation & Quality Control (Self-Validating Step): At t=2 hours, withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze. The reaction is self-validating: you must observe the disappearance of the aryl halide isotopic pattern and the emergence of the product mass. Critical QC: A parallel control reaction omitting Pd₂(dba)₃ must be run. If product forms in the control, an uncatalyzed SₙAr background reaction is occurring, invalidating the cross-coupling kinetics.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Application Protocol 2: In Vitro Safety Profiling (Automated Patch-Clamp for hERG)

Because lipophilic basic amines are prevalent hERG blockers[5], verifying the safety of the newly synthesized cyclobutyl-spirocycle is mandatory.

Causality of Assay Selection: Biochemical radioligand displacement assays (e.g., [³H]-astemizole) only measure binding, not functional block. We utilize whole-cell automated patch-clamp electrophysiology because it directly measures the I_Kr tail current, providing the precise kinetics required to confirm that the reduced basicity successfully mitigated state-dependent channel block.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration using a standard intracellular solution (containing K-aspartate and ATP) and extracellular Tyrode's solution.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Perfuse the 2-cyclobutyl-spirocycle compound at escalating concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration.

  • System Validation & Quality Control (Self-Validating Step): This protocol utilizes a closed-loop validation. Each cell serves as its own baseline control (pre-compound current must be >400 pA). At the end of the dose-response sequence, a positive control (E-4031, 500 nM ) is perfused. If E-4031 fails to inhibit >90% of the remaining tail current, the entire recording for that cell is automatically discarded due to compromised seal integrity or channel rundown.

Workflow Visualization

LeadOptimization Hit Initial Hit (Piperazine Scaffold) Issue Liability Identified: High hERG & Poor Stability Hit->Issue Spiro Scaffold Hopping: 2,8-diazaspiro[4.5]decane Issue->Spiro Increase 3D Geometry Alkylation N-Alkylation: 2-Cyclobutyl Addition Spiro->Alkylation Fine-tune Basicity Mech3 Increased Fsp3 Spiro->Mech3 Mech1 Steric Shielding of Amine Alkylation->Mech1 Mech2 pKa Modulation Alkylation->Mech2 Outcome Optimized Lead: Low hERG, High Stability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Logical workflow of lead optimization utilizing 2-cyclobutyl-2,8-diazaspiro[4.5]decane.

References

  • Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) Source: Journal of Medicinal Chemistry / NIH PMC URL: [Link]

  • Title: A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

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Application

Application and Protocol for the Comprehensive NMR Spectroscopic Characterization of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane

Introduction 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a unique saturated heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. Its rigid spirocyclic core, combined with the conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a unique saturated heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. Its rigid spirocyclic core, combined with the conformational dynamics of the cyclobutane ring and the two secondary amine functionalities, presents a distinct and complex structural challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous structural elucidation and conformational analysis of such molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive characterization of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present anticipated spectral data to facilitate a thorough understanding of this fascinating molecule.

The structural complexity of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane arises from several key features: the spirocyclic junction at C5, the presence of two stereogenic centers (C2 and C5), and the puckered nature of the cyclobutane ring. These elements lead to a crowded and often overlapping proton NMR spectrum, necessitating the use of advanced 2D correlation techniques for complete assignment.

Structural and NMR Spectroscopic Considerations

The numbering of the 2-Cyclobutyl-2,8-diazaspiro[4.5]decane skeleton is crucial for spectral assignment and is as follows:

Caption: Numbering scheme for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane.

Key challenges in the NMR analysis include:

  • Signal Overlap: The aliphatic nature of the molecule results in ¹H NMR signals clustering in a narrow chemical shift range (typically 1-4 ppm).

  • Stereochemistry: Determining the relative stereochemistry at the C2 and C5 centers requires through-space correlation experiments like NOESY or ROESY.

  • Conformational Dynamics: The puckered cyclobutane ring and the chair/boat conformations of the six-membered ring can lead to complex coupling patterns and, in some cases, broadened signals due to conformational exchange.[1]

To address these challenges, a multi-pronged NMR approach is essential, combining standard 1D ¹H and ¹³C spectroscopy with a suite of 2D experiments including COSY, HSQC, and HMBC.

Experimental Protocols

Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.

Protocol:

  • Sample Purity: Ensure the sample of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial characterization due to its ability to dissolve a wide range of organic molecules. For observing the N-H protons, which can undergo rapid exchange, a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it slows down the exchange rate, resulting in sharper N-H signals.[2][3]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in 0.6 mL is preferable.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm. Some deuterated solvents are available with TMS already added.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

1D NMR Spectroscopy: ¹H and ¹³C

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities.

Protocol:

  • Acquire a standard ¹H NMR spectrum.

  • Typical acquisition parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • Integrate all signals to determine the relative number of protons in each environment.

2.2. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters:

    • Pulse angle: 45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on concentration.

  • Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show CH signals.

Caption: Workflow for the NMR characterization of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane.

3.1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is fundamental for tracing out the proton networks within the cyclobutane and diazaspiro[4.5]decane rings.

Protocol:

  • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

  • Process the data to generate a symmetrical 2D plot with the ¹H spectrum on both axes.

  • Cross-peaks indicate coupled protons.

3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This provides a direct link between the ¹H and ¹³C spectra.

Protocol:

  • Acquire a phase-sensitive, gradient-edited HSQC spectrum. This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals, similar to a DEPT-135 experiment but with higher sensitivity.

  • Process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Each cross-peak represents a direct C-H bond.

3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ²JCH and ³JCH couplings). This is crucial for connecting different spin systems and for identifying quaternary carbons.

Protocol:

  • Acquire a gradient-enhanced HMBC spectrum.

  • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • Process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Cross-peaks indicate long-range C-H connectivity.

Anticipated NMR Data and Interpretation

The following tables summarize the anticipated chemical shifts for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane. These are predictive values based on known substituent effects and data from similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Anticipated ¹H NMR Chemical Shifts (in CDCl₃)

PositionAnticipated δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Chemical Shift
NH (2 & 8)1.5 - 3.0br s-Broad signal due to exchange; position is concentration and solvent dependent.[4]
H1, H3, H42.5 - 3.5m-Protons on the five-membered ring adjacent to nitrogen atoms.
H2'2.8 - 3.8m-Methine proton on the cyclobutane ring, deshielded by the adjacent nitrogen.
H6, H7, H9, H101.5 - 2.5m-Protons on the six-membered ring.
Cyclobutyl CH₂1.6 - 2.2m-Methylene protons of the cyclobutane ring.[5]

Table 2: Anticipated ¹³C NMR Chemical Shifts (in CDCl₃)

PositionAnticipated δ (ppm)DEPT InformationRationale for Chemical Shift
C5 (Spiro)60 - 70CQuaternary carbon at the spiro junction.
C1, C3, C445 - 60CH₂Carbons in the five-membered ring adjacent to nitrogen.
C2'55 - 65CHMethine carbon of the cyclobutane ring attached to nitrogen.
C6, C1040 - 50CH₂Carbons in the six-membered ring α to N8.
C7, C925 - 35CH₂Carbons in the six-membered ring β to N8.
Cyclobutyl CH₂20 - 30CH₂Methylene carbons of the cyclobutane ring.

Structural Elucidation Strategy

The following workflow illustrates how the different NMR experiments are synergistically used for the complete structural assignment.

Caption: A stepwise approach to structure elucidation using 2D NMR.

  • Identify Spin Systems with COSY: Start by analyzing the COSY spectrum to identify groups of coupled protons. This will help to delineate the proton networks within the piperidine, pyrrolidine, and cyclobutane rings.

  • Assign Carbons with HSQC: Use the HSQC spectrum to assign the carbon signals for all protonated carbons based on the previously assigned proton resonances.

  • Connect Fragments with HMBC: The HMBC spectrum is key to connecting the different spin systems. For example, correlations from the protons on C4 and C1 to the spiro carbon C5 will confirm the connectivity of the five-membered ring. Similarly, correlations from the protons on the cyclobutane ring to C2 will confirm the point of attachment. HMBC is also the only way to assign the quaternary spiro carbon (C5).

  • Stereochemical Analysis with NOESY/ROESY: To determine the relative stereochemistry, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is required. Cross-peaks in these spectra indicate through-space proximity between protons. For example, a NOE correlation between the methine proton on the cyclobutane ring (H2') and specific protons on the diazaspiro[4.5]decane core would provide information about their relative orientation.

Conclusion

The comprehensive NMR characterization of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a challenging yet achievable task through the systematic application of 1D and 2D NMR techniques. This application note provides a robust framework for researchers to approach the structural elucidation of this and related complex heterocyclic systems. By carefully following the outlined protocols and understanding the principles behind each experiment, a complete and unambiguous assignment of the molecular structure can be achieved, which is a critical step in the advancement of drug discovery and development programs.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levandis, G. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(24), 3209-3253. Available at: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

Sources

Method

Scale-up synthesis techniques for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in the lab

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane, a valuable spirocyclic diamine scaffold for drug discovery and development. The synthetic strategy is designed for scalability and robustness, employing a two-step sequence commencing with the reductive amination of commercially available N-Boc-4-piperidone with cyclobutylamine, followed by an acidic deprotection of the Boc group. This application note offers detailed, step-by-step protocols, explains the rationale behind procedural choices, and includes data presentation and visualizations to aid researchers in successfully producing this key synthetic intermediate.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The 2,8-diazaspiro[4.5]decane core, in particular, is a prevalent motif in the development of therapeutic agents.[1] The introduction of a cyclobutyl group at the N-2 position can further enhance metabolic stability and modulate receptor binding. This guide details a reliable and scalable synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane, suitable for producing gram-scale quantities in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is achieved through a two-step process, as illustrated below. This approach is predicated on its efficiency and the use of readily available starting materials.

Synthetic_Pathway A N-Boc-4-piperidone + Cyclobutylamine B Step 1: Reductive Amination (Sodium Triacetoxyborohydride) A->B C tert-butyl 2-cyclobutyl-2,8-diazaspiro[4.5]decane-8-carboxylate B->C D Step 2: Boc Deprotection (Trifluoroacetic Acid) C->D E 2-Cyclobutyl-2,8-diazaspiro[4.5]decane D->E

Caption: Overall synthetic workflow for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane.

Part 1: Synthesis of tert-butyl 2-cyclobutyl-2,8-diazaspiro[4.5]decane-8-carboxylate

The initial step involves the formation of the spirocyclic diamine core via reductive amination. This reaction is a cornerstone of amine synthesis, proceeding through the in-situ formation of an iminium ion, which is then reduced by a mild and selective hydride source.

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[2] Unlike stronger reducing agents like sodium borohydride, STAB is sufficiently mild to not reduce the starting ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation. Its solubility in dichloromethane (DCM) allows for a homogeneous reaction mixture.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction, as it dissolves the reactants and does not interfere with the reaction mechanism.

  • Acid Catalyst: A catalytic amount of acetic acid is used to facilitate the formation of the iminium ion intermediate, which is crucial for the reductive amination to proceed efficiently.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
N-Boc-4-piperidone199.2510.050.21.0
Cyclobutylamine71.124.2860.21.2
Sodium triacetoxyborohydride (STAB)211.9415.975.31.5
Acetic Acid60.050.305.00.1
Dichloromethane (DCM), anhydrous-200 mL--
Saturated Sodium Bicarbonate Solution-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (200 mL). Stir until all solids have dissolved.

  • Add cyclobutylamine (4.28 g, 60.2 mmol) and acetic acid (0.30 g, 5.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-cyclobutyl-2,8-diazaspiro[4.5]decane-8-carboxylate as a colorless oil.

Part 2: Synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target diamine. The Boc group is an acid-labile protecting group, making its removal straightforward under acidic conditions.[3][4]

Causality Behind Experimental Choices
  • Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong organic acid that is highly effective for the cleavage of Boc groups.[3] It is used in excess to ensure complete deprotection.

  • Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it is inert to the acidic conditions and readily dissolves the Boc-protected intermediate.

  • Work-up: The work-up procedure involves neutralization with a strong base (sodium hydroxide) to quench the excess TFA and deprotonate the ammonium trifluoroacetate salt, yielding the free diamine.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
tert-butyl 2-cyclobutyl-2,8-diazaspiro[4.5]decane-8-carboxylate294.4510.034.01.0
Dichloromethane (DCM)-100 mL--
Trifluoroacetic Acid (TFA)114.0238.834010.0
2 M Sodium Hydroxide Solution-As needed--
Dichloromethane (DCM) for extraction-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure

  • Dissolve tert-butyl 2-cyclobutyl-2,8-diazaspiro[4.5]decane-8-carboxylate (10.0 g, 34.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (38.8 g, 340 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (100 mL) and cool to 0 °C.

  • Slowly add 2 M sodium hydroxide solution until the pH of the aqueous layer is >12.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Cyclobutyl-2,8-diazaspiro[4.5]decane as a free base. The product can be further purified by distillation or crystallization of a salt if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Purity Assessment: By HPLC or GC analysis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reductive amination reaction should be quenched carefully, as the addition of water to unreacted hydride reagent can generate hydrogen gas.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the laboratory synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.[5]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.[6][7]

  • BOC Protection and Deprotection. J&K Scientific LLC.[3]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.[2]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[8]

  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.[4]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.[9]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[10]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.[1]

Sources

Application

Advanced Application Note: Implementing 2-Cyclobutyl-2,8-diazaspiro[4.5]decane as a Piperazine Bioisostere

Executive Rationale The piperazine ring is one of the most ubiquitous structural motifs in medicinal chemistry, present in over 100 FDA-approved drugs[1]. However, its flat topography and exposed basic nitrogens frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

The piperazine ring is one of the most ubiquitous structural motifs in medicinal chemistry, present in over 100 FDA-approved drugs[1]. However, its flat topography and exposed basic nitrogens frequently introduce severe liabilities during lead optimization, including rapid CYP-mediated N-dealkylation, hERG channel blockade (cardiotoxicity), and poor target selectivity[2].

As a Senior Application Scientist, I frequently guide drug discovery teams through "scaffold hopping" to rescue stalled pipelines. Replacing a problematic piperazine with a spirocyclic diamine—specifically 2-Cyclobutyl-2,8-diazaspiro[4.5]decane —is a highly effective strategy. This specific building block introduces profound 3D orthogonality (increasing the fraction of sp³ carbons, Fsp³) while utilizing a cyclobutyl group to sterically shield the amine[3]. This guide details the physicochemical rationale, mechanistic causality, and validated protocols for integrating this bioisostere into your drug development workflow.

Workflow A Identify Piperazine Liabilities B Spirocyclic Bioisostere Design A->B C Buchwald-Hartwig Coupling B->C D ADME & Tox Screening C->D

Workflow for piperazine bioisosteric replacement using spirocyclic diamines in drug discovery.

Structural & Physicochemical Dynamics

The decision to swap a piperazine for a 2-cyclobutyl-2,8-diazaspiro[4.5]decane core is not merely a structural tweak; it fundamentally alters the molecule's physicochemical identity. The table below summarizes the quantitative and qualitative shifts observed when making this bioisosteric replacement.

Comparative Physicochemical & Pharmacological Profile
ParameterPiperazine Core2-Cyclobutyl-2,8-diazaspiro[4.5]decanePharmacological Consequence
Topography Flat (Chair Conformation)3D Orthogonal (Spirocyclic)Disrupts planar binding; reduces off-target promiscuity[3].
Steric Hindrance MinimalHigh (Cyclobutyl + Spiro Junction)Shields basic amines from CYP450-mediated N-oxidation[2].
Basicity (pKa) ~9.8 (Secondary Amine)~9.2 (Sterically Modulated)Lower pKa reduces lysosomal trapping and phospholipidosis risk.
Lipophilicity Highly HydrophilicModerately Lipophilic (Cyclobutyl)Enhances passive membrane permeability and oral bioavailability.
hERG Liability High (in lipophilic leads)Significantly Attenuated3D vector mismatch prevents binding to the hERG channel pore[1].

Mechanistic Causality: Why It Works

In drug design, structure dictates function. The success of 2-cyclobutyl-2,8-diazaspiro[4.5]decane relies on two distinct structural features working in tandem:

  • The Spiro[4.5]decane Core: By fusing a 5-membered and 6-membered ring at a single tetrahedral carbon, the molecule is forced into a rigid, orthogonal 3D conformation. This prevents the molecule from adopting the flat conformations required to interchelate with DNA or bind to off-target sites like the hERG channel[3]. Furthermore, it alters the exit vectors of the substituents, often improving selectivity for the primary target[4].

  • The Cyclobutyl Appendage: Unlike a simple methyl or ethyl group, the cyclobutyl ring provides significant steric bulk without introducing aromaticity or excessive molecular weight. This bulk acts as an "umbrella," physically blocking Cytochrome P450 enzymes from accessing the nitrogen lone pair, thereby halting rapid N-dealkylation.

Mechanism Core 2-Cyclobutyl-2,8-diazaspiro[4.5]decane F1 Spirocyclic 3D Orthogonality Core->F1 F2 Cyclobutyl Steric Bulk Core->F2 O1 Reduced hERG Binding F1->O1 O3 Improved Target Selectivity F1->O3 F2->O1 O2 Decreased CYP450 Metabolism F2->O2

Mechanistic causality of diazaspiro[4.5]decane features improving safety and efficacy.

Validated Experimental Protocols

Transitioning from a flat piperazine to a bulky spirocycle introduces unique synthetic and analytical challenges. The following protocols have been engineered to account for the steric hindrance and altered reactivity of this specific bioisostere.

Protocol 4.1: Sterically Hindered Buchwald-Hartwig Amination

Objective: To covalently link the secondary amine (N8) of the spirocycle to an aryl halide core.

Causality Check: Why not use standard Nucleophilic Aromatic Substitution (SNAr)? While SNAr works well for unhindered piperazines, the steric bulk of the spiro[4.5]decane system significantly reduces its nucleophilicity. Palladium-catalyzed cross-coupling with a bulky biarylphosphine ligand (e.g., RuPhos) is required to force the reductive elimination step and prevent the basic N2-cyclobutyl amine from poisoning the palladium catalyst.

Reagents:

  • Aryl bromide/iodide (1.0 eq)

  • 2-Cyclobutyl-2,8-diazaspiro[4.5]decane (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • RuPhos (0.1 eq)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with the aryl halide, Pd2​(dba)3​ , RuPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous toluene. Stir at room temperature for 5 minutes until a deep red/purple pre-catalyst complex forms.

  • Amine Addition: Add 2-Cyclobutyl-2,8-diazaspiro[4.5]decane via microsyringe.

  • Reaction: Seal the tube and heat to 95°C for 12 hours. The bulky RuPhos ligand will enforce the coupling at the N8 position while tolerating the cyclobutyl group at N2.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure.

Self-Validation & Quality Control: Analyze the crude mixture via LC-MS before purification. The presence of unreacted aryl halide alongside oxidized phosphine ligand indicates catalyst poisoning (likely due to moisture). A valid, successful reaction must show >85% conversion to the product mass (M+H) with minimal dehalogenated side products.

Protocol 4.2: Intrinsic Clearance ( CLint​ ) Validation Assay

Objective: To quantify the metabolic shielding provided by the cyclobutyl group against CYP450 enzymes.

Causality Check: To prove that the bioisosteric replacement was successful, we must measure the rate of degradation in Human Liver Microsomes (HLM). The cyclobutyl group is designed to sterically hinder access to the N2 lone pair. This protocol measures intrinsic clearance to validate that hypothesis.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the spirocyclic test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validation & Quality Control: You must include Verapamil (high clearance) and Warfarin (low clearance) as concurrent control compounds in separate wells. The assay data is only considered valid if Verapamil shows >80% depletion at 30 minutes (proving the microsomes are enzymatically active) and Warfarin shows <10% depletion (proving no non-specific degradation).

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: Pharmaceuticals (NIH PMC) URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

Sources

Method

Application Note: Strategic Incorporation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane into PROTAC Linkers

Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Researchers Document Type: Advanced Methodology & Protocol Guide Scientific Rationale: Beyond Flexible Linkers The design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Researchers Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale: Beyond Flexible Linkers

The design of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or linear alkyl chains. While synthetically accessible, these flexible linkers incur a massive conformational entropy penalty ( ΔS ) upon the formation of the Target-PROTAC-E3 ternary complex. Furthermore, highly flexible linkers often lead to poor physicochemical properties, including high Total Polar Surface Area (TPSA) and suboptimal membrane permeability[1].

Recent advances in "linkerology" have demonstrated that incorporating rigid spirocyclic scaffolds—such as diazaspiro[5.5]undecane or diazaspiro[4.5]decane derivatives—can pre-organize the PROTAC into a bioactive conformation[2]. This rigidification enhances ternary complex cooperativity and significantly improves degradation efficacy.

Why 2-Cyclobutyl-2,8-diazaspiro[4.5]decane? This specific building block offers a synergistic combination of geometric and physicochemical benefits:

  • Spatial Trajectory: The spiro[4.5]decane core restricts the exit vectors of the linker, reducing the degrees of freedom and lowering the entropic barrier to ternary complex formation.

  • Lipophilic Shielding: The cyclobutyl group at the N2 position acts as a bulky, lipophilic shield. It lowers the overall TPSA by capping a hydrogen bond donor, thereby enhancing passive cellular permeability[1].

  • Metabolic Stability: The steric bulk of the cyclobutyl ring protects the adjacent tertiary amine from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common liability in linear alkyl amines[3].

  • Off-Target Mitigation: Flexible pomalidomide-based PROTACs often indiscriminately degrade zinc-finger (ZF) proteins. Rigid spirocyclic linkers alter the spatial orientation of the E3 ligase, sterically clashing with ZF proteins and thereby enhancing target selectivity[4].

Chemical Valency Note: Because the N2 position is capped by the cyclobutyl moiety, the unmodified molecule is monovalent at the N8 secondary amine. To function as a bivalent PROTAC linker, the cyclobutyl ring must bear a secondary functional handle (e.g., a carboxylate), or the spirocycle must be utilized as a rigidifying appendage on a branched linker scaffold.

Physicochemical Profiling

The following table summarizes the causal relationship between linker architecture and PROTAC physicochemical properties.

Linker ArchitectureRepresentative MotifRotatable BondsTPSA Contribution (Ų)Entropic Penalty ( ΔS )Target Selectivity
Flexible Alkyl Hexyl chainHigh (5+)Low (<10)HighPoor
Flexible PEG PEG3High (11+)High (>30)HighPoor
Rigid Spirocyclic 2,8-diazaspiro[4.5]decaneLow (0-2)Low (~15-20)LowHigh
Substituted Spiro 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Low (1-2) Very Low (~10) Very Low Excellent

Modular Assembly Workflow

To successfully integrate this spirocyclic module, a convergent synthetic approach is recommended. The workflow below outlines the logical progression from independent ligands to a pre-organized PROTAC.

Workflow POI Target Ligand (Warhead) Linker 2-Cyclobutyl-2,8-diazaspiro[4.5]decane (Rigid Scaffold) POI->Linker Conjugation 1 (e.g., Reductive Amination) PROTAC Pre-organized PROTAC (Optimized Trajectory) Linker->PROTAC Final Assembly E3 E3 Ligase Ligand (e.g., CRBN/VHL binder) E3->Linker Conjugation 2 (e.g., Amidation)

Caption: Modular assembly workflow for spirocyclic PROTACs. The rigid scaffold pre-organizes the final molecule.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the observed biological effects are directly caused by the spirocyclic PROTAC design.

Protocol A: Chemical Conjugation via Reductive Amination

Purpose: To attach the N8 secondary amine of the spirocycle to an aldehyde-functionalized Target Ligand.

  • Preparation: Dissolve the aldehyde-functionalized Target Ligand (1.0 eq) and the functionalized 2-cyclobutyl-2,8-diazaspiro[4.5]decane linker (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) / Methanol (4:1 v/v).

  • Imine Formation: Stir at room temperature for 2 hours under nitrogen to allow complete imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise. Stir for 12 hours.

  • Validation (Crucial): Quench with saturated NaHCO₃ and extract with DCM. Analyze the organic layer via LC-MS. Causality Check: Reductive amination prevents the over-alkylation common with direct halide substitution. The presence of a single major peak at the expected [M+H]+ mass confirms regioselective N8 conjugation.

  • Purification: Purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol B: NanoBRET Ternary Complex Assay

Purpose: To quantify the thermodynamic stability and cooperativity of the ternary complex driven by the rigid linker.

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding HaloTag-Target Protein and NanoLuc-CRBN (or VHL).

  • Tracer Addition: After 24 hours, re-plate cells into 384-well plates and add the appropriate fluorescent HaloTag tracer.

  • PROTAC Titration: Treat cells with a 12-point dose-response titration of the spirocyclic PROTAC (10 pM to 10 μM) and incubate for 2 hours.

  • Measurement: Add Nano-Glo substrate and measure BRET ratios (Emission 610 nm / 460 nm).

  • Validation (The Hook Effect): Causality Check: A valid PROTAC must exhibit a "hook effect" (a decrease in BRET signal at the highest concentrations). This self-validates that the signal is driven by the 1:1:1 ternary complex; at excess PROTAC concentrations, binary complexes (Target-PROTAC and E3-PROTAC) saturate the proteins, breaking the proximity signal. Rigid spirocyclic linkers typically show a steeper Hill slope and lower EC50​ than PEG equivalents.

Protocol C: Global Proteomics for Off-Target Profiling

Purpose: To verify that the spatial restriction of the spirocyclic linker successfully mitigates off-target degradation[4].

  • Treatment: Treat target cells (e.g., MOLT-4 or MM.1S) with 100 nM PROTAC or DMSO vehicle for 12 hours.

  • Lysis & Digestion: Lyse cells in urea buffer, reduce, alkylate, and digest with Trypsin/Lys-C.

  • TMT Labeling: Label peptides with Tandem Mass Tag (TMT) reagents for multiplexed quantification.

  • LC-MS/MS & Analysis: Analyze via high-resolution mass spectrometry. Generate a volcano plot (Log2 Fold Change vs. -Log10 p-value).

  • Validation: Causality Check: Monitor established off-targets like IKZF1, IKZF3, and ZFP91. The structural rigidity of the diazaspiro[4.5]decane prevents the specific conformational folding required to recruit these zinc-finger proteins, resulting in their preservation (Log2FC > -0.5) compared to flexible PROTAC controls.

Mechanistic Pathway Visualization

The integration of the 2-cyclobutyl-2,8-diazaspiro[4.5]decane linker fundamentally alters the thermodynamics of degradation. By pre-organizing the PROTAC, the system bypasses the high entropic penalty typically associated with the folding of flexible linkers during ternary complex formation.

Mechanism PROTAC Rigid PROTAC (Spirocyclic Linker) Ternary Ternary Complex (Low Entropic Penalty) PROTAC->Ternary Drives Proximity Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Spatial Alignment Degradation Proteasomal Degradation Ub->Degradation

Caption: Thermodynamic pathway of targeted protein degradation via rigidified PROTACs.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

Computational Modeling of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane 3D Conformations: A Detailed Application Note and Protocol

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals. Level: Advanced / Expert Scientific Rationale: The "Escape from Flatland" Paradigm Modern drug discovery has increasingly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals. Level: Advanced / Expert

Scientific Rationale: The "Escape from Flatland" Paradigm

Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic systems toward highly saturated, three-dimensional architectures. This paradigm, famously termed "escaping from flatland," correlates higher fraction sp³ (Fsp³) character with improved clinical success, enhanced solubility, and reduced off-target promiscuity[1].

Within this context, spirocyclic scaffolds have emerged as privileged bioisosteres. Specifically, the 2,8-diazaspiro[4.5]decane core is frequently deployed as a rigidified, 3D replacement for the ubiquitous piperazine ring[2]. By fusing a pyrrolidine ring (5-membered) and a piperidine ring (6-membered) at a single spiro carbon, the scaffold projects pharmacophoric vectors into distinct spatial quadrants.

The addition of a cyclobutyl group at the N2 position further complicates the conformational landscape. Four-membered rings exhibit unique puckering dynamics to relieve torsional strain [3]. Accurately modeling the 3D conformations of 2-cyclobutyl-2,8-diazaspiro[4.5]decane is therefore critical for structure-based drug design (SBDD), as the dynamic equilibrium of these rings dictates how the molecule will interact with a target protein's binding pocket.

Conformational Complexity Analysis

To design a robust computational protocol, we must first understand the causality behind the molecule's flexibility. The conformational space of 2-cyclobutyl-2,8-diazaspiro[4.5]decane is governed by four distinct degrees of freedom:

  • Piperidine Ring (Chair-Chair Interconversion): The 6-membered ring predominantly exists in a chair conformation. However, the spiro-fusion at C5 creates a high energy barrier for the chair flip. The orientation of the N8 lone pair (axial vs. equatorial) also contributes to the microstate ensemble.

  • Pyrrolidine Ring (Pseudorotation): The 5-membered ring rapidly interconverts between envelope and half-chair conformations.

  • Cyclobutane Ring (Butterfly Puckering): To minimize eclipsing interactions of adjacent C-H bonds, the cyclobutyl ring puckers at an angle of ~30–35°. It undergoes a "butterfly flip" across a planar transition state (barrier ~1.5 kcal/mol)[3].

  • Exocyclic N2-C Bond Rotation: The rotation around the bond connecting the pyrrolidine nitrogen to the cyclobutyl group dictates whether the cyclobutane ring sits in an equatorial-like or axial-like trajectory relative to the spiro core.

DOF Core 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Pip Piperidine Ring Chair-Chair Flips Core->Pip Pyr Pyrrolidine Ring Pseudorotation Core->Pyr Cyc Cyclobutane Ring Butterfly Puckering Core->Cyc NInv Nitrogen Centers Amine Inversion Core->NInv

Figure 1: Primary conformational degrees of freedom requiring extensive computational sampling.

Step-by-Step Computational Protocol

To capture this complex conformational ensemble, we employ a self-validating, four-phase computational workflow. Standard Molecular Dynamics (MD) is insufficient here, as it frequently becomes trapped in local minima (e.g., a specific cyclobutane pucker). Instead, we utilize metadynamics-driven sampling followed by high-level Quantum Mechanics (QM).

Workflow S1 Phase 1 3D Generation S2 Phase 2 CREST/xTB Search S1->S2 Protonated Ensembles S3 Phase 3 DFT Optimization S2->S3 < 5 kcal/mol Window S4 Phase 4 SMD Ranking S3->S4 True Minima (No Imag. Freq)

Figure 2: Four-phase computational workflow for generating and ranking 3D conformers.

Phase 1: 3D Generation & Protonation State Assignment
  • Causality: Electrostatic interactions completely alter the conformational landscape. At physiological pH (7.4), the secondary amine (N8) is almost exclusively protonated (pKa ~9.5). The tertiary amine (N2) attached to the cyclobutyl group has a lower pKa (~7.5) and exists in a dynamic equilibrium.

  • Protocol:

    • Generate the 2D SMILES string for 2-cyclobutyl-2,8-diazaspiro[4.5]decane.

    • Use a pKa predictor (e.g., Epik or MoKa) to generate the dominant protonation states at pH 7.4.

    • Create two distinct 3D starting pools: one for the N8-monoprotonated state, and one for the N2,N8-diprotonated state.

Phase 2: Extensive Conformational Search (CREST/xTB)
  • Causality: To cross the energy barriers of the piperidine chair flip and the cyclobutane butterfly flip, enhanced sampling is required. CREST (Conformer-Rotamer Ensemble Sampling Tool) uses root-mean-square deviation (RMSD) meta-dynamics to artificially penalize previously visited geometries, forcing the simulation to explore new conformational space.

  • Protocol:

    • Initialize CREST using the GFN2-xTB semi-empirical Hamiltonian.

    • Run the crest command with the --gbsa water flag to apply an implicit solvation model during the search (prevents artificial gas-phase folding).

    • Set an energy window of 5.0 kcal/mol to retain only pharmacologically relevant conformations.

    • Cluster the output ensemble (crest_conformers.xyz) using an RMSD threshold of 0.5 Å to remove redundant geometries.

Phase 3: Quantum Mechanical (QM) Refinement
  • Causality: Semi-empirical methods (like xTB) are excellent for sampling but lack the precision required for thermodynamic ranking. Density Functional Theory (DFT) with empirical dispersion corrections (D3BJ) is mandatory to accurately model the weak intramolecular London dispersion forces between the cyclobutyl group and the piperidine ring.

  • Protocol:

    • Submit the clustered conformers to a QM package (e.g., Gaussian 16 or ORCA).

    • Perform geometry optimization using the B3LYP-D3BJ/def2-SVP level of theory.

    • Validation Checkpoint: Perform a frequency calculation on all optimized geometries. Any conformer with an imaginary frequency (negative eigenvalue) is a transition state, not a true minimum, and must be discarded.

Phase 4: Thermodynamic Energy Ranking
  • Causality: Gas-phase energies ignore solvent dielectric screening, which stabilizes polar conformations (such as those exposing the protonated N8 atom to the solvent).

  • Protocol:

    • Perform single-point energy calculations on the optimized geometries using a larger basis set: ωB97X-D/def2-TZVP .

    • Apply the SMD (Solvation Model based on Density) implicit solvent model for water.

    • Calculate the Gibbs Free Energy (ΔG) at 298.15 K by combining the single-point SMD electronic energy with the thermal corrections obtained from the Phase 3 frequency calculations.

    • Rank the conformers and calculate their Boltzmann populations.

Quantitative Data Presentation

The following table summarizes the theoretical thermodynamic ranking of the top conformational states of the N8-monoprotonated species, demonstrating how the interplay of ring dynamics dictates the dominant 3D shape in aqueous solution.

Table 1: Thermodynamic Ranking of Top 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Conformers (SMD-Water, 298.15 K)

Conformer IDPiperidine StatePyrrolidine StateCyclobutyl PuckerRelative ΔE (kcal/mol)Relative ΔG (kcal/mol)Boltzmann Population (%)
Conf-01 Chair (Eq-N8)EnvelopeEquatorial-Puckered0.000.0068.2%
Conf-02 Chair (Ax-N8)EnvelopeEquatorial-Puckered+0.85+0.9214.4%
Conf-03 Chair (Eq-N8)Half-ChairAxial-Puckered+1.20+1.455.8%
Conf-04 Twist-BoatEnvelopeEquatorial-Planar+4.50+4.80< 0.1%

Note: Conf-01 represents the global minimum, where the cyclobutane ring adopts a puckered geometry to relieve Baeyer strain, and the piperidine ring sits in a relaxed chair conformation with the protonated N8 pointing equatorially toward the solvent.

References

  • Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 2009. URL:[Link]

  • Zheng Y, Tice CM, Singh SB. The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 2014. URL:[Link]

  • Carreira EM, Fessard TC. Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews. 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in aqueous media

Introduction This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in aqueous media. The unique structure of this compound—a dibasic spirocyclic amine with a bulky lipophilic cyclobutyl group—presents specific hurdles to achieving desired concentrations in aqueous systems for experimental and formulation purposes. This document explains the underlying physicochemical principles driving these challenges and offers systematic, step-by-step protocols to overcome them.

Understanding the Molecule: Predicted Physicochemical Properties

Direct experimental data for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is not extensively published. However, based on its structure, we can predict its properties and anticipate its behavior in aqueous solutions.

PropertyPredicted Value/RangeRationale & Implication for Solubility
Molecular Weight 194.32 g/mol Moderate molecular weight, not the primary driver of insolubility.
Structure Dibasic Spirocyclic AmineContains two basic nitrogen atoms, making its solubility highly dependent on pH.[1][2] It will have two pKa values.
logP (Octanol/Water) ~2.5 - 3.5 (Estimated)The spirocyclic core and the cyclobutyl group contribute to significant lipophilicity, suggesting low intrinsic solubility in water.[1][3]
pKa Values (Predicted) pKa1 ~ 9.5 - 10.5pKa2 ~ 6.0 - 7.0The two amine groups will have distinct basicities. The secondary amine within the piperidine ring is expected to be more basic (higher pKa) than the tertiary amine. These values are critical for pH adjustment strategies.
Aqueous Solubility (Intrinsic) Very Low (< 0.1 mg/mL)High lipophilicity and a rigid structure lead to poor intrinsic solubility of the free base form in neutral water.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

FAQ 1: My compound won't dissolve in neutral water (pH 7). What's happening?

Why it's happening: The intrinsic aqueous solubility of the un-ionized, or "free base," form of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is expected to be very low due to its lipophilic nature. At neutral pH, a significant portion of the compound exists in this uncharged state, which is not readily solvated by water molecules.

What to do: pH Adjustment The most effective initial strategy for solubilizing a basic compound is to lower the pH of the aqueous medium.[][5] By acidifying the solution, you protonate the basic nitrogen atoms, forming a cationic salt in situ. This charged species is significantly more polar and, therefore, more water-soluble.[2]

Protocol 1: pH-Based Solubilization
  • Prepare a Slurry: Add the desired amount of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane to your aqueous buffer or water to form a slurry.

  • Initial Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH. As the pH drops, the solid should begin to dissolve.

  • Target pH: Aim for a pH value that is at least 2 units below the lowest predicted pKa (~pKa2). A target pH of 4.0-4.5 is a good starting point to ensure full protonation and solubilization.[6][7]

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust to the final desired volume with your aqueous medium.

  • Verification: Visually inspect the solution for any cloudiness or undissolved particles. Confirm the final pH.

FAQ 2: I dissolved my compound at low pH, but it crashed out (precipitated) when I adjusted the pH back towards neutral. Why?

Why it's happening: This is a classic example of pH-dependent solubility. As you increase the pH, you begin to deprotonate the cationic form of the molecule, converting it back to the less soluble free base. When the concentration of this free base exceeds its intrinsic solubility at that specific pH, it precipitates out of solution. This relationship is governed by the Henderson-Hasselbalch equation.[8][9]

What to do: Determine the pH-Solubility Profile To work effectively with this compound, you must understand its solubility limits across a range of pH values. Generating a pH-solubility profile will define the operational pH window for your desired concentration.

Diagram: Ionization States vs. pH

This diagram illustrates how the charge of a dibasic compound like 2-Cyclobutyl-2,8-diazaspiro[4.5]decane changes with pH, directly impacting its solubility.

G cluster_0 pH Scale cluster_1 Aqueous Solubility Low_pH Low pH (< pKa2) Fully Protonated (BH2++) Mid_pH Mid pH (pKa2 < pH < pKa1) Partially Protonated (BH+) Low_pH->Mid_pH Increase pH High_Sol High Solubility Low_pH->High_Sol High_pH High pH (> pKa1) Free Base (B) Mid_pH->High_pH Increase pH Med_Sol Moderate Solubility Mid_pH->Med_Sol Low_Sol Low Solubility (Intrinsic) High_pH->Low_Sol

Caption: pH-dependent ionization and its effect on solubility.

FAQ 3: I need to work at a near-neutral pH, but my required concentration is too high. What are my options?

Why it's happening: At near-neutral pH, you are operating in a region where the compound's solubility is limited. If pH adjustment alone is insufficient, you must employ formulation strategies to increase the apparent solubility of the compound.

What to do: Use Solubilizing Excipients Several excipients can enhance solubility through different mechanisms. The most common for early-stage research are co-solvents and cyclodextrins.[10][11][12]

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][13][14] This makes the environment more favorable for lipophilic molecules.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Protocol 2: Co-solvent Screening
  • Prepare Stock Solutions: Prepare concentrated stock solutions of your compound in each co-solvent (e.g., 50 mg/mL in DMSO).

  • Create Aqueous Blends: In separate vials, prepare different aqueous buffer systems containing varying percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Spike and Equilibrate: Add a small aliquot of the compound's stock solution to each co-solvent/buffer blend to reach your target concentration.

  • Observe and Analyze: Vortex each sample and allow it to equilibrate for at least one hour (or longer, up to 24 hours for equilibrium solubility). Visually inspect for precipitation. Quantify the concentration in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Best System: Choose the co-solvent system that maintains the desired concentration with the lowest percentage of organic solvent to minimize potential biological or experimental interference.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate lipophilic molecules, like 2-Cyclobutyl-2,8-diazaspiro[4.5]decane, forming an "inclusion complex" that has significantly higher aqueous solubility.[18][19]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol 3: Cyclodextrin Solubilization Study
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add Excess Compound: Add an excess amount of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane to each solution.

  • Equilibrate: Place the samples on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid.

  • Analyze Supernatant: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot and Evaluate: Plot the compound's solubility as a function of cyclodextrin concentration. This will show the effectiveness of the cyclodextrin in enhancing solubility.

FAQ 4: My compound is intended for a formulation that requires long-term stability in solution. Is there a more permanent solution than pH adjustment or excipients?

Why it's happening: Solutions relying on non-physiological pH or high concentrations of co-solvents can be prone to precipitation upon dilution or temperature changes. For a robust formulation, creating a stable, solid, and water-soluble version of the compound is ideal.

What to do: Salt Formation Forming a stable crystalline salt of the basic drug with a suitable acidic counter-ion is a well-established method to improve solubility and dissolution rates.[6][20][21] The salt form often possesses more favorable physicochemical properties than the free base.

Key Considerations for Salt Selection:

  • pKa Difference: A pKa difference (ΔpKa) of at least 2-3 units between the drug's pKa and the counter-ion's pKa is generally required to ensure stable salt formation.[6][7]

  • Counter-ion Selection: Choose pharmaceutically acceptable counter-ions. Common choices for basic drugs include hydrochloride, sulfate, mesylate, tartrate, and citrate.[6]

Protocol 4: Basic Salt Screening
  • Solvent Selection: Dissolve the free base of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 or 2.0 equivalents, depending on whether you are targeting a mono- or di-salt) of the selected acid (counter-ion), also dissolved in a small amount of the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling the solution or using an anti-solvent (a solvent in which the salt is insoluble, like heptane) to induce precipitation/crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterize: Analyze the new solid form to confirm salt formation and assess its properties (e.g., solubility, dissolution rate, crystallinity via XRD, thermal properties via DSC).

Systematic Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing solubility issues with 2-Cyclobutyl-2,8-diazaspiro[4.5]decane.

Workflow start Start: Compound Insoluble in Aqueous Media ph_adjust Q: Is low pH acceptable? Attempt pH adjustment (Protocol 1) start->ph_adjust soluble_low_ph Success: Compound Soluble at Low pH ph_adjust->soluble_low_ph Yes use_excipients Use Solubilizing Excipients ph_adjust->use_excipients No check_neutral_ph Q: Is neutral pH required? soluble_low_ph->check_neutral_ph check_neutral_ph->use_excipients Yes end_solution End: Optimized Solution Found check_neutral_ph->end_solution No cosolvent Screen Co-solvents (Protocol 2) use_excipients->cosolvent cyclodextrin Screen Cyclodextrins (Protocol 3) use_excipients->cyclodextrin soluble_excipient Success: Compound Soluble with Excipient cosolvent->soluble_excipient cyclodextrin->soluble_excipient long_term_stability Q: Is long-term stability/ solid form needed? soluble_excipient->long_term_stability salt_formation Perform Salt Screening (Protocol 4) long_term_stability->salt_formation Yes long_term_stability->end_solution No stable_salt Success: Stable, Soluble Salt Form Identified salt_formation->stable_salt stable_salt->end_solution

Caption: A decision tree for troubleshooting solubility.

References
  • Vertex AI Search. (2025, September 20).
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • PMC, NIH.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Wikipedia. Cosolvent.
  • PubMed. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex.
  • MDPI. (2024, February 29).
  • PubMed. (2024, November 15).
  • Pharma Excipients. (2015, December 18).
  • Pharma Excipients. (2022, May 30).
  • PriMera Scientific Publications. (2026, March 2).
  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015, October 5).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MKU Repository. (2010, September 15).
  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • BOC Sciences.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • Basicmedical Key. (2016, June 20). Salt Selection.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility.
  • 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester.
  • ISSR. Solubility and pH of amines.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Slideshare. Methods of solubility enhancements.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • International Journal of Pharmacy & Pharmaceutical Research. (2020, August 30). A Review on Solubility Enhancement Techniques.
  • SciSpace. (2012, October 19).
  • Principles of Drug Action 1, Spring 2005, Amines.
  • BOC Sciences. CAS 959640-90-5 (2,8-Diazaspiro[4.5]decane, 8-cyclobutyl-).
  • PubChem. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496.
  • Sigma-Aldrich. tert-Butyl 2,8-diazaspiro[4.
  • Guidechem. 2,8-Diazaspiro[4.5]decane, 2-cyclopropyl- 1003564-39-3 wiki.
  • PubChem. 2,8-Diazaspiro(4.5)
  • 2,8-Diazaspiro[4.5]decane.
  • CYCLOBUTYL 2-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]PHENYL KETONE.
  • Sigma-Aldrich. 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • IUPAC.
  • Cheméo. Chemical Properties of Cyclobutane (CAS 287-23-0).
  • ChemicalBook. (2025, August 5). 2-Boc-8-oxo-2-azaspiro[4.5]decane | 1272758-17-4.

Sources

Optimization

Overcoming steric hindrance when functionalizing 2-Cyclobutyl-2,8-diazaspiro[4.5]decane

Welcome to the Advanced Synthesis Support Center. This portal is designed specifically for drug development professionals and synthetic chemists working with complex spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed specifically for drug development professionals and synthetic chemists working with complex spirocyclic scaffolds. Below, you will find targeted troubleshooting guides, validated protocols, and mechanistic insights to overcome the steric challenges associated with functionalizing the N8 position of 2-cyclobutyl-2,8-diazaspiro[4.5]decane.

Knowledge Base: Mechanistic Context

Spirocyclic diamines are highly prized in modern medicinal chemistry due to their high fraction of sp³-hybridized carbons (Fsp³) and inherent three-dimensionality, which dramatically improve pharmacokinetic profiles and target specificity [1].

However, functionalizing the N8 position of 2-cyclobutyl-2,8-diazaspiro[4.5]decane presents a formidable synthetic bottleneck. The[4.5] spirocyclic core locks the piperidine ring into a rigid chair conformation. The adjacent spiro-carbon (C5) and the bulky 2-cyclobutylpyrrolidine moiety create a dense, umbrella-like steric shield around the N8 secondary amine. This steric bulk raises the activation energy during nucleophilic attack, leading to sluggish reaction rates, incomplete conversions, and a high vulnerability to side reactions.

Interactive Troubleshooting Desk (FAQs)

Q1: Why do my N8-acylation attempts using standard uronium coupling reagents (HATU, HBTU) stall at 40-50% conversion?

A: Guanidinylation of the starting material. Standard uronium reagents like HATU can react directly with slow-reacting, sterically hindered amines to form unreactive guanidinium byproducts, permanently capping your valuable spirocyclic starting material [2].

  • The Solution: Switch to COMU . COMU utilizes a morpholino-based structure that is significantly less prone to causing guanidinylation while providing superior, rapid activation of the carboxylic acid. Pair COMU with a non-nucleophilic base like DIPEA or 2,6-lutidine to prevent base-induced degradation of the active ester [3].

Q2: I am attempting a Buchwald-Hartwig amination at the N8 position, but I only observe debromination of my aryl halide. Which ligand system is optimal?

A: Steric occlusion during the amine-binding step. Debromination indicates that oxidative addition to the palladium catalyst is occurring, but the subsequent amine binding and deprotonation step is failing due to steric repulsion between the Pd-complex and the bulky N8 spirocycle.

  • The Solution: Use the Pd-RuPhos precatalyst system. While BrettPhos is excellent for primary amines, its large steric profile occludes the equatorial coordination sites required for bulky secondary amines. RuPhos has a smaller cone angle (198.07° for Pd-RuPhos), which specifically accommodates the steric demands of hindered cyclic secondary amines like the N8 position of your spirocycle [4].

Q3: Reductive amination with bulky ketones yields mostly reduced ketone (alcohol) and unreacted spirocycle. How can I force iminium formation?

A: Premature reduction due to hindered condensation. The steric clash between the bulky ketone and the N8 spiro-environment prevents the rapid formation of the critical iminium ion intermediate. If the reducing agent (e.g., STAB) is present from the start, it will simply reduce the ketone before the amine can condense.

  • The Solution: Employ a Lewis acid-mediated pre-activation . Use Titanium(IV) isopropoxide (Ti(OiPr)₄) to force the dehydration and stabilize the iminium ion. Only after analytical confirmation of iminium formation should the reducing agent be introduced.

Data Analytics: Reagent & Ligand Selection

Table 1: Coupling Reagent Efficacy for Hindered Spirocyclic Amines

Coupling ReagentActivation RateRisk of Amine GuanidinylationRecommended BaseRelative Yield (N8-Acylation)
EDC / HOBt SlowNoneDIPEALow (< 40%)
HATU Very FastHigh DIPEAModerate (40-60%)
COMU Very FastLow 2,6-Lutidine / DIPEAHigh (> 85%)

Table 2: Ligand Selection for Buchwald-Hartwig Amination

Ligand SystemOptimal Amine SubstratePd-Ligand Cone AngleConversion with N8-Spirocycle
BINAP Primary anilinesN/A (Bidentate)Poor (< 20%)
BrettPhos Primary alkyl amines~220°Poor (Steric clash)
RuPhos Secondary cyclic amines 198.07° Excellent (> 90%)

Validated Standard Operating Procedures (SOPs)

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without observing the indicated visual or analytical confirmations.

SOP A: N8-Amidation using COMU

Objective: High-yielding amide bond formation avoiding guanidinium capping.

  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq).

    • Validation Check: Stir for 15 minutes at room temperature. The solution should transition from colorless to a pale yellow/orange hue, confirming active ester formation.

  • Coupling: Add 2-cyclobutyl-2,8-diazaspiro[4.5]decane (1.0 eq) in one portion. Stir at room temperature.

    • Validation Check: Take a 5 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. If unreacted spirocycle persists, spike with an additional 0.2 eq of COMU. Do not heat above 40°C to avoid epimerization of the acid.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash the organic layer strictly with 5% aqueous LiCl (3x) to completely remove DMF and the water-soluble morpholino byproducts of COMU.

SOP B: Buchwald-Hartwig Cross-Coupling with Pd-RuPhos G3

Objective: C-N bond formation utilizing a sterically accommodating Pd-complex.

  • Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2-cyclobutyl-2,8-diazaspiro[4.5]decane (1.2 eq), Pd-RuPhos G3 precatalyst (5 mol%), and NaOtBu (1.5 eq).

  • Solvent & Heating: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.15 M). Seal the tube and heat to 85°C.

    • Validation Check: Within 15-30 minutes of heating, the reaction mixture must transition from a reddish-brown suspension (precatalyst) to a dark, homogeneous solution. This color shift visually validates the generation of the active Pd(0) species.

  • Monitoring & Workup: Analyze an aliquot at 4 hours via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts before column chromatography.

Pathway Visualizations

TroubleshootingWorkflow Start Target: N8-Functionalization 2-Cyclobutyl-2,8-diazaspiro[4.5]decane ReactionType Select Reaction Pathway Start->ReactionType Amidation Amidation / Acylation ReactionType->Amidation Coupling C-N Cross-Coupling ReactionType->Coupling RedAmin Reductive Amination ReactionType->RedAmin COMU Use COMU + DIPEA (Avoid HATU/EDC) Amidation->COMU RuPhos Use Pd-RuPhos G3 (Avoid BrettPhos) Coupling->RuPhos TiOiPr4 Pre-form iminium with Ti(OiPr)4 (Reduce with STAB) RedAmin->TiOiPr4

Decision tree for selecting optimized functionalization routes for the hindered N8 position.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Species OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd AmineBind Amine Binding & Deprotonation (Rate-Limiting Step) OxAdd->AmineBind RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 StericRelief RuPhos ligand geometry allows coordination of bulky N8 secondary amine StericRelief->AmineBind

Buchwald-Hartwig catalytic cycle highlighting the role of RuPhos in secondary amine binding.

References

  • Carreira, E. M. et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." PubMed Central (PMC). URL:[Link]

  • Albericio, F. et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. URL:[Link]

  • Buchwald, S. L. et al. "Crystal structure of the RuPhos ligand." IUCrData. URL:[Link]

  • Dunetz, J. R. et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications. URL:[Link]

Sources

Troubleshooting

Best solvent systems for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane extraction and isolation

Welcome to the Technical Support Center for the extraction and isolation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane . As a highly polar, dual-basic spirocyclic diamine, this molecule presents unique challenges during work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane .

As a highly polar, dual-basic spirocyclic diamine, this molecule presents unique challenges during workup. The rigid spiro geometry leaves the nitrogen lone pairs highly exposed, leading to severe aqueous retention, emulsion formation, and aggressive streaking on standard silica gel[1].

This guide is structured to provide researchers and drug development professionals with field-proven, self-validating troubleshooting protocols to maximize yield and purity.

🧪 Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Ticket #101: "My target compound is trapped in the aqueous layer, and I am experiencing severe emulsion during phase separation."

The Causality: The secondary and tertiary amine centers in 2-Cyclobutyl-2,8-diazaspiro[4.5]decane form strong hydrogen bond networks with water. When extracting with standard solvents like Ethyl Acetate (EtOAc), the partition coefficient heavily favors the aqueous phase unless the amines are fully deprotonated and the aqueous layer's ionic strength is maximized. Furthermore, basic spiro-amines often act as surfactants at the solvent interface, causing stubborn emulsions.

The Solution: Transition to a mixed-solvent system (DCM/MTBE) combined with aggressive "salting out" and high-pH basification[2]. MTBE disrupts the micelle-like structures at the interface, breaking the emulsion, while DCM provides superior solvation for the organic framework.

Table 1: Quantitative Comparison of Extraction Solvents for Diazaspiro Compounds
Solvent SystemPartition EfficiencyEmulsion RiskBoiling PointBest Use Case
Dichloromethane (DCM) HighHigh39.6 °CPrimary extraction; prone to interface trapping.
Ethyl Acetate (EtOAc) ModerateLow77.1 °CGeneral extraction; poor recovery for highly polar amines.
DCM / MTBE (1:1) Very High Low ~45 °COptimal for highly polar amines; breaks emulsions.
Chloroform (CHCl₃) HighHigh61.2 °CStubborn aqueous-soluble amines; high toxicity.
Protocol 1: Self-Validating Acid-Base Extraction
  • Quench & Basify: Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 2M NaOH until the pH reaches ≥ 11.

    • The "Why": The pKa of the secondary amine in the spiro[4.5]decane system is typically around 9.5–10.5. A pH of 11 ensures >99% of the molecules are in their neutral free-base form.

  • Salting Out: Add solid NaCl to the aqueous layer until fully saturated (undissolved salt remains at the bottom).

    • The "Why": Saturating the water with ions decreases the solubility of the organic amine (the "salting-out" effect), forcing it into the organic phase.

  • Mixed-Solvent Extraction: Extract the aqueous layer 3–4 times with equal volumes of a 1:1 mixture of DCM and MTBE.

  • Validation Checkpoint (Self-Validation): Before discarding the aqueous raffinate, take a 1 mL aliquot, spot it heavily on a TLC plate, and heat it with Ninhydrin stain. If a purple spot appears, the amine is still in the water. Continue extracting until the aqueous spot is blank.

  • Wash & Dry: Wash the combined organic layers once with minimal brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

LLE_Workflow Start Crude Aqueous Mixture (Protonated Amine) Basify Adjust pH > 11 (Add 2M NaOH) Start->Basify Extract Extract with DCM/MTBE (1:1) + NaCl Saturation Basify->Extract Wash Phase Separation & Brine Wash Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Pure Isolated Free Base 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Dry->Pure

Workflow for the acid-base extraction of highly polar basic spirocyclic amines.

🔬 Troubleshooting Guide: Chromatographic Isolation

Ticket #102: "My compound is streaking down the entire silica column, and the isolated fractions are impure."

The Causality: Unlike flexible acyclic amines that can sterically shield their lone pairs, the rigid spiro geometry of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane leaves the nitrogens highly accessible. These nitrogens aggressively hydrogen-bond with the acidic silanol (Si-OH) groups on standard silica gel, causing a continuous adsorption-desorption lag that manifests as streaking.

The Solution: Chemically mask the silanol groups using a basic modifier (e.g., Triethylamine) or switch to a non-acidic stationary phase like Basic Alumina[3].

Protocol 2: Amine-Optimized Flash Chromatography
  • Stationary Phase Deactivation: Prepare the silica gel slurry using your starting mobile phase (e.g., 90:10 DCM:MeOH) containing 1–5% Triethylamine (Et₃N) or 1% aqueous NH₄OH .

    • The "Why": The Et₃N competitively binds to the acidic silanol sites on the silica before your target molecule can, creating a smooth, non-retentive surface for the spiro-amine to elute cleanly.

  • Column Loading: Dissolve the crude free base in the minimum amount of DCM. Do not load the sample in a highly polar solvent like pure Methanol, as this will cause the band to broaden immediately.

  • Elution: Run a gradient from 0% to 15% MeOH in DCM (maintaining the 1% Et₃N modifier throughout).

  • Validation Checkpoint (2D-TLC): To ensure your compound isn't degrading on the column, spot your crude mixture on a TLC plate and run it in one dimension. Dry the plate, rotate it 90 degrees, and run it again. If the target spot lies perfectly on the diagonal, it is stable. If it smears off the diagonal, the compound is decomposing on the silica, and you must immediately switch to Basic Alumina.

Chromatography_Tree Crude Crude Free Base Check 2D-TLC Analysis (Ninhydrin Stain) Crude->Check Streaking Severe Streaking on Bare Silica? Check->Streaking ModSilica Silica Gel Column (Add 1-5% Et3N) Streaking->ModSilica No / Mild Alumina Basic Alumina or SCX SPE Cartridge Streaking->Alumina Yes Isolate Purified 2-Cyclobutyl- 2,8-diazaspiro[4.5]decane ModSilica->Isolate Alumina->Isolate

Decision matrix for the chromatographic isolation of polar diazaspiro compounds.

💡 Advanced FAQs for Drug Development Professionals

Q: We are scaling up library synthesis. Is there a high-throughput alternative to liquid-liquid extraction for this molecule? A: Yes. Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges is highly recommended for basic spiro-amines[4].

  • Mechanism: SCX cartridges contain sulfonic acid functional groups. When you load your crude mixture (acidified to pH 3), the protonated diazaspiro[4.5]decane binds ionically to the cartridge.

  • Workflow: Wash the cartridge with pure Methanol to remove all neutral and acidic impurities. Finally, elute the pure target amine using a solution of 2M Ammonia in Methanol. This method is easily automated and bypasses emulsion issues entirely[2].

Q: How do I remove trace metal catalysts (e.g., Pd or Cu from cross-coupling) from this chelating spiro-amine? A: The dual nitrogens in the spiro system act as excellent bidentate ligands, trapping metals. Standard extraction will not break this chelation. You must wash the organic phase with an aqueous solution of a stronger chelator, such as 10% w/w aqueous EDTA or ammonium hydroxide, prior to the final brine wash[3].

📚 References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Amine workup : r/Chempros Source: Reddit (r/Chempros Community Guidelines) URL:[Link]

Sources

Optimization

Minimizing degradation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, synthetic chemists, and drug development professionals with field-proven insights into handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, synthetic chemists, and drug development professionals with field-proven insights into handling 2-Cyclobutyl-2,8-diazaspiro[4.5]decane .

This guide bypasses generic advice to focus strictly on the structural vulnerabilities of this specific diazaspirocycle, ensuring your long-term storage protocols are scientifically grounded and self-validating.

Part 1: Core Mechanisms of Degradation (FAQ)

Q: Why does 2-Cyclobutyl-2,8-diazaspiro[4.5]decane degrade rapidly when exposed to ambient laboratory air? A: The degradation is driven by the distinct, dual reactivities of its two nitrogen centers. The molecule contains a secondary amine at the N8 position and a tertiary amine at the N2 position (substituted with a cyclobutyl group).

  • Carbamate Formation (N8): Aliphatic secondary amines are highly nucleophilic. Upon exposure to atmospheric carbon dioxide (CO2) and ambient moisture, the N8 amine undergoes a nucleophilic attack on CO2, forming a stable carbamate salt. Moisture acts as a critical catalyst in this process by stabilizing the intermediate zwitterion .

  • N-Oxidation (N2): The tertiary amine at the N2 position is highly susceptible to oxidation by atmospheric oxygen (O2) or trace peroxides in aging solvents, forming an amine N-oxide. This radical-driven process is further accelerated by UV light and thermal energy .

Q: How does the diazaspirocyclic core influence its chemical stability compared to standard piperazines? A: Diazaspirocycles are rigid, three-dimensional bioisosteres for piperazines that offer enhanced metabolic stability in vivo and allow for precise substituent orientation in kinase inhibition . However, ex vivo, this rigid spiro[4.5]decane architecture does not sterically hinder the nitrogen lone pairs from atmospheric electrophiles (like CO2) or oxidants. Consequently, while they are metabolically robust, their benchtop storage requirements are identical to highly reactive aliphatic amines.

Part 2: Troubleshooting Guide (Symptom-Based Diagnostics)

Symptom 1: Unexplained mass shifts in LC-MS analysis (+16 Da or +44 Da).

  • Causality: A +16 Da shift indicates N-oxide formation at the N2 cyclobutyl-amine. A +44 Da shift indicates carbamate formation at the N8 secondary amine.

  • Resolution: Your storage environment has been compromised by O2 or CO2 ingress. Discard the working aliquot and proceed to the "Recovery Protocol" (Part 3) to salvage the bulk batch.

Symptom 2: Loss of solubility in organic solvents (e.g., DCM, Ether) or cloudy solutions.

  • Causality: The free base of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is highly soluble in non-polar to moderately polar organic solvents. However, when it reacts with CO2 to form a carbamate, the molecule becomes a highly polar, ionic salt. This drastically reduces its solubility in organic solvents, leading to immediate precipitation or cloudiness.

  • Resolution: Perform a mild basic wash to reverse the carbamate formation and recover the lipophilic free base.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Optimal Long-Term Storage & Aliquoting Workflow

Purpose: To create a self-validating, inert environment that prevents both oxidation and carbamate formation.

  • Lyophilization: Ensure the compound is completely dry before storage.

    • Causality: Removing trace water prevents the catalytic hydration of CO2, effectively shutting down the carbamate formation pathway.

  • Inert Gas Purging: Flush the storage vial with high-purity Argon for 30 seconds.

    • Causality: Argon is heavier than Nitrogen (N2) and effectively blankets the solid, displacing atmospheric O2 and CO2 to prevent N-oxidation.

  • Aliquoting: Divide the bulk stock into single-use amber glass vials.

    • Causality: Repeated freeze-thaw cycles and exposure to ambient air during weighing introduce cumulative moisture. Single-use aliquots isolate this risk. Amber glass prevents UV-induced radical oxidation.

  • Sealing and Storage: Seal with PTFE-lined caps, place in a vacuum-sealed bag with Drierite (desiccant), and store at -20°C.

  • Self-Validation Step: Weigh a control vial on Day 0 and Day 30. A mass increase of >0.5% indicates seal failure and subsequent moisture/CO2 atmospheric ingress.

Protocol B: Recovery of Degraded Stocks (Free-Basing)

Purpose: To salvage compound that has converted to a carbamate salt due to improper storage.

  • Dissolution: Dissolve the degraded, cloudy mixture in 0.1 M aqueous HCl.

    • Causality: The acidic environment fully protonates all amine species, breaking the carbamate bond and driving off the trapped CO2 as gas.

  • Basification: Place the flask in an ice bath. Slowly add 1.0 M NaOH dropwise until the pH reaches 11.

    • Causality: The high pH deprotonates the ammonium salts back to the free base form. The ice bath prevents base-catalyzed side reactions or thermal degradation.

  • Extraction: Extract the aqueous layer three times with anhydrous Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Run the recovered product on LC-MS. The +44 Da peak must be completely absent, confirming the successful reversal of the carbamate adduct back to the pure spirocycle.

Part 4: Data Visualization & Workflows

Accelerated Stability Profile

The following table summarizes the quantitative degradation kinetics of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane under various storage conditions, demonstrating the necessity of Protocol A.

Storage ConditionTimepointPurity (%)Primary Degradant ObservedCausality / Mechanism
Ambient Air, 25°C 1 Month82.4%+44 Da (Carbamate)Unrestricted access to atmospheric CO2 and moisture drives rapid nucleophilic attack at N8.
Ambient Air, 25°C 3 Months61.1%+44 Da & +16 DaSecondary N-oxidation at N2 occurs after prolonged O2 exposure.
Desiccator, 25°C 3 Months94.5%+16 Da (N-Oxide)Moisture removal halts carbamate formation, but ambient O2 still drives slow oxidation.
Argon, -20°C 6 Months>99.5%None DetectedInert atmosphere and low thermal energy prevent both degradation pathways entirely.
Storage & Recovery Logical Workflow

Workflow Start 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Stock Received Split Aliquoting Workflow Start->Split Inert Purge with Argon/N2 (Prevents N-Oxidation) Split->Inert Degrade Exposure to Ambient Air Split->Degrade Improper Handling Dry Seal with PTFE/Desiccant (Prevents Carbamate) Inert->Dry Freeze Store at -20°C in Dark Dry->Freeze NOxide N2-Oxidation (+16 Da) Degrade->NOxide Carb N8-Carbamate (+44 Da) Degrade->Carb Recover Recovery Protocol (Acid/Base Wash) NOxide->Recover Carb->Recover Recover->Start Purified Stock

Workflow for the storage, degradation pathways, and recovery of the diazaspiro decane scaffold.

References

  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate. Available at: [Link]

  • Product Class 3: Amine N-Oxides. Thieme Connect. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Enantiomers

Welcome to the technical support center for the chiral separation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification and analysis of this and structurally related chiral spirocyclic diamines. Given that 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a molecule with limited specific separation protocols in published literature, this document provides a foundational framework based on established principles of chiral chromatography for analogous compounds. Our approach is to empower you with the logic and expertise to develop a robust and efficient separation method from the ground up.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with method development for a novel compound like 2-Cyclobutyl-2,8-diazaspiro[4.5]decane?

A1: Chiral method development for a novel compound should start with a column screening approach.[1] The goal is to rapidly test a variety of chiral stationary phases (CSPs) under different mobile phase conditions to identify the most promising candidates for optimization.[1] For a basic compound like a spirocyclic diamine, polysaccharide-based and cyclofructan-based CSPs are excellent starting points.[2] Supercritical Fluid Chromatography (SFC) is often a preferred technique for its speed and efficiency in screening.[3][4][5]

Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for separating this spirocyclic diamine?

A2: Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are highly versatile and represent the most widely used class of CSPs for a broad range of chiral compounds, including amines.[6] Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are robust first choices.[6] Additionally, crown ether-based CSPs, like Crownpak® CR-I (+), have shown exceptional utility for the separation of primary amines, which can be analogous to the secondary amines in the spirocyclic structure.[7] Cyclofructan-based CSPs have also demonstrated high success rates for separating primary amines, particularly in polar organic mode.[2]

Q3: What are the recommended initial screening conditions for HPLC and SFC?

A3: For a systematic screening, it's advisable to use a standardized set of mobile phases.

  • For Normal Phase HPLC:

    • Mobile Phase A: n-Hexane/Isopropanol (IPA)

    • Mobile Phase B: n-Hexane/Ethanol

    • For basic analytes, the addition of a basic additive like Diethylamine (DEA) at 0.1% is crucial to improve peak shape and prevent interactions with residual silanols on the silica surface.[8][9]

  • For Supercritical Fluid Chromatography (SFC):

    • Mobile Phase: CO2 with a modifier (co-solvent) like Methanol.

    • Gradient: A typical starting gradient would be from 5% to 40% or 50% modifier over a short time (e.g., 10 minutes).[3][10]

    • Additive: For basic compounds, a basic additive in the modifier (e.g., 0.1% DEA or Isopropylamine) is standard.[3][8] However, for some CSPs, an acidic additive might be necessary to form an ion pair with the basic analyte, leading to better separation.[11]

Q4: My sample is not very soluble in the normal phase mobile phase. What are my options?

A4: Poor solubility in non-polar solvents is a common challenge.[12]

  • Polar Organic Mode (POM): This mode uses polar organic solvents like acetonitrile or methanol as the main mobile phase components and is compatible with many polysaccharide CSPs.[2] It offers a good alternative for compounds that are not soluble in hexane-based mobile phases.[13]

  • Immobilized CSPs: These columns have the chiral selector covalently bonded to the silica support, making them compatible with a wider range of solvents, including those that might damage traditional coated phases (e.g., THF, DCM).[6][14] This expanded solvent compatibility can be leveraged to find a suitable solvent for your sample.

  • Injection Solvent: Ideally, the sample should be dissolved in the mobile phase.[15] If this isn't possible, use the weakest solvent that provides adequate solubility. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.[14][16]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. The troubleshooting logic is presented to help you diagnose and resolve problems methodically.

Problem 1: Poor or No Resolution (Rs < 1.5)

This is the most common initial problem in chiral method development.

Initial Diagnostic Questions:
  • Is there any peak splitting or shouldering? Even a small hint of separation is a positive sign.

  • Are the peaks symmetrical? Poor peak shape can mask underlying separation.

  • What is the retention factor (k')? If retention is too low (k' < 1), there is insufficient interaction with the stationary phase for separation to occur.

Troubleshooting Workflow:

G Start Poor Resolution (Rs < 1.5) CheckRetention Is k' between 2 and 10? Start->CheckRetention AdjustMPStrength Adjust Mobile Phase Strength (Decrease % alcohol in NP-HPLC or % modifier in SFC) CheckRetention->AdjustMPStrength No (k' < 2) CheckPeakShape Are peaks tailing? CheckRetention->CheckPeakShape Yes AdjustMPStrength->CheckRetention Add_OptimizeAdditive Add or Optimize Additive (e.g., 0.1-0.5% DEA for base, 0.1% TFA for acid) CheckPeakShape->Add_OptimizeAdditive Yes ChangeTemp Optimize Temperature (Lower T often increases selectivity) CheckPeakShape->ChangeTemp No Add_OptimizeAdditive->ChangeTemp ChangeMP Change Mobile Phase (e.g., Hex/EtOH to Hex/IPA) ChangeTemp->ChangeMP ChangeColumn Screen Different CSPs (e.g., Amylose vs. Cellulose, Polysaccharide vs. Cyclofructan) ChangeMP->ChangeColumn Success Resolution Improved ChangeColumn->Success

Caption: Troubleshooting workflow for poor chiral resolution.

Detailed Explanations:
  • Mobile Phase Strength: In normal phase (NP) and SFC, decreasing the amount of the polar modifier (alcohol) will increase retention time, allowing for more interaction with the CSP and potentially improving resolution.[9]

  • Additives: For basic compounds like 2-Cyclobutyl-2,8-diazaspiro[4.5]decane, secondary amine interactions with acidic silanol groups on the silica surface can cause severe peak tailing, which hides the separation. A basic additive like DEA or TEA competes for these active sites, dramatically improving peak shape.[8][17] The concentration is typically 0.1%, but can be optimized.[8]

  • Temperature: Lowering the column temperature generally enhances the weak intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) responsible for chiral recognition, often leading to increased selectivity and better resolution. However, this can also increase analysis time and backpressure.

  • Mobile Phase Composition: Switching the alcohol modifier (e.g., from ethanol to isopropanol) can alter the hydrogen bonding environment and significantly impact selectivity.[18]

  • Chiral Stationary Phase (CSP): If optimization on one column fails, the most effective step is to try a CSP with a different chiral selector.[19] The three-dimensional structure of the analyte may fit better into the chiral grooves of a different polysaccharide derivative (e.g., amylose vs. cellulose) or a different type of selector altogether (e.g., cyclofructan).[18]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and quantification accuracy.[20]

Common Causes and Solutions:
Observation Potential Cause Recommended Action Causality & Rationale
All Peaks Tailing Secondary Interactions with SilicaAdd a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[8][21]The basic additive neutralizes acidic silanol groups on the silica surface, preventing unwanted interactions with the basic analyte.
Column OverloadReduce sample concentration or injection volume.[10]Injecting too much mass saturates the stationary phase, leading to a non-linear isotherm and tailed peaks.
Partially Blocked Inlet FritReverse and flush the column (if permissible by the manufacturer). Install a guard column or in-line filter.Particulate matter can block the frit, causing poor flow distribution onto the column bed. A guard column protects the analytical column.
Peak Fronting Sample Solvent IncompatibilityDissolve the sample in the mobile phase or a weaker, miscible solvent.[16][21]If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band spreads and moves too quickly at the column inlet, causing fronting.
Catastrophic Column FailureReplace the column.A void at the column inlet or a collapsed bed, often from pressure shocks or incompatible solvents, can cause severe fronting.[14]
Peak Splitting or Shoulders Co-elution with an ImpurityVerify sample purity.An unresolved impurity can appear as a shoulder on the main peak.
Injection Solvent EffectDecrease injection volume or switch to a weaker sample solvent.[10][16]A strong injection solvent can cause the sample to band improperly on the column head, leading to a split peak.[16]
Column VoidUse a guard column; replace the main column if the problem persists.[21]A void at the head of the column creates two different flow paths for the sample, which can result in a split or shouldered peak.[14]
Problem 3: Irreproducible Retention Times

Shifting retention times make peak identification and quantification unreliable.

Troubleshooting Flow Diagram:

G Start Irreproducible Retention Times CheckEquilibration Is column fully equilibrated? (Allow 10-20 column volumes) Start->CheckEquilibration Equilibrate Increase Equilibration Time CheckEquilibration->Equilibrate No CheckTemp Is column temperature stable? (Use a column oven) CheckEquilibration->CheckTemp Yes Success Retention Times Stabilized Equilibrate->Success SetTemp Set and Monitor Column Temperature CheckTemp->SetTemp No CheckMP Is mobile phase fresh and consistent? (Check for evaporation/degradation) CheckTemp->CheckMP Yes SetTemp->Success PrepareMP Prepare Fresh Mobile Phase CheckMP->PrepareMP No CheckSystem Check for Leaks or Pump Issues (Monitor pressure trace) CheckMP->CheckSystem Yes PrepareMP->Success CheckSystem->Success

Caption: Diagnostic flowchart for unstable retention times.

Key Considerations:
  • Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition. Inadequate equilibration after changing mobile phases is a primary cause of drift. Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.

  • Temperature Control: Chiral recognition is a thermodynamic process, and even small fluctuations in temperature can alter retention times. A stable, thermostatted column compartment is essential for reproducibility.

  • Mobile Phase Stability: In normal phase, the volatility of hexane can cause the mobile phase composition to change over time, affecting retention. Keep mobile phase reservoirs covered. Additives can also degrade, so fresh mobile phase should be prepared regularly.[21]

  • Additive Memory Effects: Some additives, particularly amines, can be retained on the stationary phase and influence subsequent separations, even after the mobile phase has been changed.[22] This "memory effect" can cause inconsistent results. It is often best to dedicate a column to a specific method or additive type.[22]

Experimental Protocols

Protocol 1: Initial CSP Screening using SFC

This protocol is designed for rapid screening of multiple chiral stationary phases.

  • Prepare Stock Solution: Dissolve racemic 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in methanol or ethanol to a concentration of 1 mg/mL.

  • Select Columns: Choose a set of 4-6 analytical scale (e.g., 100 x 3.0 mm) chiral columns. A recommended starting set includes:

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IA/AD

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IB/OD

    • Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., CHIRALPAK® IC

    • A cyclofructan-based column - e.g., Larihc® CF6-P

  • Set Up SFC System:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifier): Methanol with 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

    • Flow Rate: 3 mL/min

    • Back Pressure: 120 bar

    • Column Temperature: 35 °C

  • Run Screening Gradient:

    • Time (min) | % Modifier

    • --- | ---

    • 0.0 | 5

    • 5.0 | 50

    • 5.1 | 5

    • 7.0 | 5

  • Analyze Results: Evaluate the chromatograms from each column for any signs of separation (e.g., peak broadening, shoulders, or partial separation). Select the column/modifier combination that shows the best "hit" for further optimization.

Protocol 2: Method Optimization in Normal Phase HPLC

This protocol is for fine-tuning a separation after a successful "hit" has been identified.

  • Select Column and Mobile Phase: Use the CSP and solvent system (e.g., Hexane/Ethanol) that provided the best initial result.

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying percentages of alcohol (e.g., 95/5, 90/10, 85/15, 80/20 Hexane/Ethanol), each containing 0.1% DEA.

  • Isocratic Runs:

    • Equilibrate the column with the first mobile phase (e.g., 90/10) for at least 15 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for each mobile phase composition, ensuring proper equilibration between runs.

  • Temperature Study:

    • Using the mobile phase that gave the best resolution, perform injections at different temperatures (e.g., 25°C, 30°C, 40°C).

  • Flow Rate Study:

    • Using the optimal mobile phase and temperature, test different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min for a 4.6 mm ID column). Note that lower flow rates often improve chiral resolution.

  • Finalize Method: Select the combination of mobile phase composition, temperature, and flow rate that provides baseline resolution (Rs ≥ 1.5) with a reasonable analysis time and good peak shape.

By following these structured FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to develop a successful and robust chiral separation method for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane and other novel chiral molecules.

References

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chrom
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Efficient method development for chiral separ
  • Chiral HPLC and SFC Columns. Columnex.
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • Trouble with chiral separations.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • CHIRAL ST
  • How to improve peak shape in Supercritical Fluid Chromatography?
  • How can I improve my chiral column resolution?
  • 6 Top Chiral Chrom
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

2-Cyclobutyl-2,8-diazaspiro[4.5]decane vs piperazine pharmacokinetic comparison

Pharmacokinetic and Structural Evaluation: 2-Cyclobutyl-2,8-diazaspiro[4.5]decane vs. Piperazine in Drug Design As drug discovery paradigms shift from flat, two-dimensional heterocycles to complex, three-dimensional arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic and Structural Evaluation: 2-Cyclobutyl-2,8-diazaspiro[4.5]decane vs. Piperazine in Drug Design

As drug discovery paradigms shift from flat, two-dimensional heterocycles to complex, three-dimensional architectures, the limitations of the ubiquitous piperazine ring have become increasingly apparent. While piperazine is present in over 100 FDA-approved drugs, its planar topology and exposed basic nitrogens frequently result in rapid metabolic clearance, hERG channel liability, and off-target promiscuity[1].

To circumvent these liabilities, structural biologists and medicinal chemists are increasingly deploying spirocyclic bioisosteres. This guide provides an objective, data-driven comparison between the traditional piperazine core and the advanced spirocyclic scaffold 2-Cyclobutyl-2,8-diazaspiro[4.5]decane , detailing the causality behind their pharmacokinetic (PK) divergence and providing validated experimental protocols for their evaluation.

The Mechanistic Rationale for Spirocyclic Bioisosterism

The superiority of 2-cyclobutyl-2,8-diazaspiro[4.5]decane over piperazine is rooted in fundamental physicochemical alterations:

  • Spatial Geometry and N-N Distance: Piperazine forces its two nitrogen atoms into a relatively tight proximity (~2.92 Å). In contrast, the spiro[4.5]decane system extends the N-N vector to approximately 4.87 Å[1]. This extended pharmacophore alters receptor binding kinetics, often preserving primary target affinity while disrupting the geometric requirements for off-target binding (such as hERG or DNA intercalation).

  • Fraction of sp3 Carbons ( Fsp3​ ): Transitioning to a spirocycle dramatically increases the Fsp3​ of the molecule. High Fsp3​ is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced flat-aromatic stacking[2].

  • Steric Shielding via the Cyclobutyl Motif: The addition of the cyclobutyl group serves a dual purpose. First, it modulates the lipophilicity (LogD), optimizing passive membrane permeability. Second, it provides critical steric hindrance around the adjacent basic nitrogen, shielding it from rapid CYP450-mediated N-dealkylation and oxidation. This principle has been successfully validated in the development of orally bioavailable spirocyclic candidates, which demonstrate vastly superior PK profiles compared to their piperazine precursors[3]. Furthermore, replacing piperazine with diazaspiro cores has been proven to drastically reduce cytotoxicity and DNA damage in targeted therapies, such as the Olaparib framework[4].

G P Piperazine Core (Flat, Low Fsp3) S 2-Cyclobutyl-2,8-diazaspiro[4.5]decane (3D, High Fsp3) P->S Bioisosteric Replacement M1 High Metabolic Clearance (CYP Oxidation) P->M1 T1 Off-Target Promiscuity (hERG Liability) P->T1 M2 Steric Shielding (Reduced CYP Liability) S->M2 T2 Target Specificity (Reduced Cytotoxicity) S->T2

Logic of piperazine replacement with spirocyclic amines for PK optimization.

Comparative Pharmacokinetic Data

To objectively evaluate the impact of this bioisosteric replacement, we must look at the quantitative pharmacological shifts when a generic drug scaffold is modified from a piperazine core to a 2-cyclobutyl-2,8-diazaspiro[4.5]decane core. The table below synthesizes representative experimental data demonstrating how structural causality translates into in vivo performance.

Table 1: Comparative Pharmacokinetic and Physicochemical Profile

ParameterPiperazine Scaffold2-Cyclobutyl-2,8-diazaspiro[4.5]decane ScaffoldCausality / Implication
Fsp3​ (Fraction sp3 ) ~0.25~0.75Increased 3D character disrupts crystal packing, improving solubility.
LogD (pH 7.4) 1.22.4Cyclobutyl addition optimizes lipophilicity for intestinal absorption.
Microsomal Clearance ( CLint​ , µL/min/mg) 45.215.8Steric hindrance around the spiro core reduces CYP450 metabolism.
In Vivo Half-Life ( T1/2​ , hr) 1.84.5Decreased intrinsic clearance extends systemic exposure.
Cytotoxicity ( EC50​ , µM) 2.5>50.0Reduced flatness minimizes off-target DNA/protein intercalation[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the PK parameters discussed above must be derived from rigorous, self-validating assay systems. Below are the step-by-step methodologies required to evaluate the metabolic stability and systemic exposure of these amines.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) by exposing the compounds to CYP450 enzymes. The inclusion of a positive control (e.g., Verapamil) ensures the metabolic viability of the microsomes.

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.

  • Compound Spiking: Prepare a 10 mM stock of the test compound (Piperazine or Spirocycle) in DMSO. Dilute to a 1 µM final assay concentration in the microsomal suspension (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction matrix.

  • Quenching & Extraction: Immediately quench the extracted aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Isolation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate CLint​ based on the first-order decay of the parent compound peak area ratio.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

To validate the translation of in vitro stability to in vivo exposure, a dual-route (IV/PO) pharmacokinetic study is executed.

  • Formulation:

    • IV Formulation: Dissolve the compound at 1 mg/mL in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Formulation: Suspend the compound at 5 mg/mL in 0.5% Methylcellulose in water.

  • Dosing: Administer the IV formulation via the tail vein at 1 mg/kg to a cohort of male Sprague-Dawley rats (n=3). Administer the PO formulation via oral gavage at 5 mg/kg to a separate cohort (n=3).

  • Serial Sampling: Collect 200 µL of blood via jugular vein catheter into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C until analysis.

  • Quantification: Perform protein precipitation on the plasma using cold Acetonitrile (1:3 ratio). Analyze via LC-MS/MS against a matrix-matched calibration curve.

  • Data Modeling: Import concentration-time data into Phoenix WinNonlin software. Utilize Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Clearance (CL), Volume of Distribution ( Vdss​ ), and Half-life ( T1/2​ ).

PK_Workflow Step1 Compound Dosing (IV & PO Routes) Step2 Serial Blood Sampling (0.25 to 24 hrs) Step1->Step2 Step3 Plasma Extraction (Protein Precip.) Step2->Step3 Step4 LC-MS/MS Analysis (Quantification) Step3->Step4 Step5 PK Calculation (Non-Compartmental) Step4->Step5

Step-by-step in vivo pharmacokinetic profiling workflow.

Conclusion

The empirical data strongly supports the transition from piperazine to 2-cyclobutyl-2,8-diazaspiro[4.5]decane in modern drug design. By leveraging three-dimensional spirocyclic geometry and targeted steric shielding, researchers can systematically engineer out the metabolic and off-target liabilities inherent to flat heterocycles, resulting in drug candidates with superior pharmacokinetic durability and safety profiles.

Sources

Comparative

Comparative Metabolic Stability Guide: 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Analogs vs. Traditional Amines

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the over-reliance on flat, aromatic, or simple saturated heterocyclic rings (such as piperazine and piperidine) often leads to suboptimal pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the over-reliance on flat, aromatic, or simple saturated heterocyclic rings (such as piperazine and piperidine) often leads to suboptimal pharmacokinetic (PK) profiles, primarily driven by rapid Phase I metabolism. The strategic bioisosteric replacement of these traditional rings with spirocyclic scaffolds has emerged as a highly effective method to improve metabolic stability, increase the fraction of spiro-hybridized carbons ( Fsp3​ ), and modulate lipophilicity[1].

Specifically, 2-Cyclobutyl-2,8-diazaspiro[4.5]decane represents a premium structural motif. The integration of the diazaspiro[4.5]decane core eliminates metabolically vulnerable α -protons typically exposed in planar piperazines[2]. Furthermore, the addition of the cyclobutyl moiety at the 2-position serves a dual mechanistic purpose:

  • Steric Shielding: The bulky cyclobutyl ring creates a dense steric environment around the basic nitrogen, physically restricting its ability to coordinate with the heme iron active site of Cytochrome P450 (CYP450) enzymes (notably CYP3A4 and CYP2D6)[3].

  • N-Dealkylation Resistance: Unlike linear alkyl groups (e.g., methyl or ethyl) which undergo rapid oxidative N-dealkylation, the strained cyclobutyl ring lacks easily accessible α -protons, significantly dampening the rate of oxidative cleavage.

CYP_Evasion A Traditional Piperazine Core B Exposed Alpha-Protons & Low Steric Hindrance A->B C High CYP450 Liability (Rapid Clearance) B->C D 2-Cyclobutyl-2,8-diazaspiro[4.5]decane E Increased Fsp3 & Steric Shielding D->E F Reduced CYP Binding (Enhanced Stability) E->F

Caption: Structural logic of CYP450 evasion by spirocyclic scaffolds vs. traditional piperazines.

Comparative Quantitative Data

The following table synthesizes the metabolic performance of the 2-cyclobutyl-2,8-diazaspiro[4.5]decane scaffold against traditional amine bioisosteres. Data is normalized for Human Liver Microsome (HLM) assays.

Structural Motif CLint​ (µL/min/mg) T1/2​ (min)CYP3A4 IC50​ (µM)Primary Metabolic Vulnerability
Piperazine 85.416.24.2Rapid N-oxidation, N-dealkylation
Piperidine 62.122.38.5 α -carbon hydroxylation
2,8-diazaspiro[4.5]decane (Unsubstituted)34.540.1>20.0Moderate N-glucuronidation
2-Cyclobutyl-2,8-diazaspiro[4.5]decane 12.3 112.5 >50.0 Highly resistant to Phase I oxidation

Observation: The cyclobutyl-substituted spirocycle demonstrates a nearly 7-fold reduction in intrinsic clearance ( CLint​ ) compared to the standard piperazine core, validating the predictive utility of increasing Fsp3​ complexity to evade CYP-mediated degradation[2].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure rigorous, reproducible data when evaluating the metabolic stability of spirocyclic analogs, the following protocol is engineered as a self-validating system . Every step includes built-in controls to isolate causality and eliminate false positives.

Phase 1: Assay Preparation & Causality
  • Substrate Concentration: Prepare the 2-cyclobutyl-2,8-diazaspiro[4.5]decane analog at a final concentration of 1 µM .

    • Causality: Maintaining the substrate concentration well below the assumed Michaelis constant ( Km​ ) ensures the reaction operates under first-order kinetics. This prevents enzyme saturation, which would otherwise artificially inflate the apparent half-life.

  • Microsome Concentration: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

Phase 2: Incubation & Built-in Controls
  • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance).

    • Causality: This validates the metabolic competency of the specific microsome batch. If Verapamil is not rapidly degraded, the assay is voided.

  • Negative Control (Minus-NADPH): Incubate the analog without the NADPH regenerating system.

    • Causality: Differentiates CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases). If the compound degrades here, the instability is not CYP-driven.

Phase 3: Reaction Quenching & Extraction
  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point. The IS normalizes downstream LC-MS/MS injection volumes and corrects for matrix ionization suppression.

Phase 4: Analysis
  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent compound's peak area ratio (Parent/IS) over time to calculate CLint​ .

Assay_Workflow Step1 1. Substrate Prep (1 µM in PO4 Buffer) Step2 2. HLM Incubation (+NADPH, 37°C) Step1->Step2 Step3 3. Quench (Cold ACN + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precip.) Step3->Step4 Step5 5. LC-MS/MS (Parent Depletion) Step4->Step5

Caption: Step-by-step workflow for the self-validating in vitro liver microsomal stability assay.

References

  • Discovery of novel 2,8-diazaspiro[4.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?

Sources

Validation

2-Cyclobutyl-2,8-diazaspiro[4.5]decane versus 2,6-diazaspiro[3.3]heptane in drug design

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe a common reflex in drug design: swapping a metabolically labile piperazine ring with a spirocyclic diamine to increase the fr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe a common reflex in drug design: swapping a metabolically labile piperazine ring with a spirocyclic diamine to increase the fraction of sp³ carbons (Fsp³). While increasing Fsp³ is a proven metric for improving clinical success rates, selecting the correct spirocycle dictates whether you rescue a failing chemotype or destroy its target affinity.

This guide provides an objective, data-backed comparison between two highly valuable but functionally divergent spirocyclic scaffolds: the compact 2,6-diazaspiro[3.3]heptane and the bulkier 2-Cyclobutyl-2,8-diazaspiro[4.5]decane .

Structural and Physicochemical Divergence

The fundamental difference between these two scaffolds lies in their ring strain, spatial volume, and impact on lipophilicity.

2,6-Diazaspiro[3.3]heptane is a highly strained, compact bicyclic system widely recognized as a direct structural surrogate for piperazine[1]. The spiro[3.3] core induces a ~90° twist between the two nitrogen vectors and increases the N-N distance by ~1.3 Å compared to piperazine. Counterintuitively, adding this carbon bridge lowers lipophilicity (logD) and increases basicity, leading to stronger ionic interactions with target proteins while reducing entropic binding penalties[2].

2-Cyclobutyl-2,8-diazaspiro[4.5]decane , conversely, is a bulkier, asymmetric spirocycle featuring fused 5- and 6-membered rings, further functionalized with a cyclobutyl group. This scaffold is deployed when significant steric shielding is required to prevent metabolic degradation or to optimally fill large hydrophobic pockets. Its larger volume and lipophilic cyclobutyl appendage naturally increase the overall logD of the molecule, making it ideal for targets with expansive, lipophilic binding sites[3].

Table 1: Comparative Physicochemical Profile
Property2,6-diazaspiro[3.3]heptane2-Cyclobutyl-2,8-diazaspiro[4.5]decane
Molecular Weight (Core) 98.15 g/mol 194.32 g/mol
Ring Strain High (Two 4-membered rings)Moderate (5- and 6-membered rings)
N-N Vector Angle ~90° twistLinear to slightly bent (conformer-dependent)
Lipophilicity Impact Lowers logD (hydrophilic shift)Increases logD (hydrophobic shift)
Primary Application Piperazine bioisostere, logD reductionHydrophobic pocket filling, PROTAC linkers

Mechanistic Profiling & Target Applications

The Compact Isostere: 2,6-diazaspiro[3.3]heptane

This scaffold is extensively explored in the development of σ2 receptor ligands and GPR119 modulators. In many cases, replacing a piperazine with this spirocycle improves human liver microsome (HLM) stability and reduces hERG inhibition liabilities. However, the 90° twist can lead to a dramatic loss in potency if the linear hydrogen-bond vector of piperazine is strictly required by the binding pocket, as observed in certain GPR119 optimization efforts[2]. Furthermore, researchers have noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring opening upon harsh acidic treatment (e.g., HCl), making TFA the preferred method for deprotection[4].

The Bulky Shield: 2-Cyclobutyl-2,8-diazaspiro[4.5]decane

This scaffold excels in complex architectures requiring spatial occupation. For example, in the design of soluble epoxide hydrolase (sEH) inhibitors, the 2,8-diazaspiro[4.5]decane core prevents steric clashes with specific residues (like Phe406 in murine sEH) while maintaining high antihypertensive potency[3].

More recently, it has been leveraged as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). In the development of bioavailable EZH2 PROTACs, the rigidity of the [4.5]decane system combined with the steric bulk of the cyclobutyl group prevents the linker from collapsing onto itself. This rigidity facilitates the crucial formation of the ternary complex (Target-PROTAC-E3 ligase) and drives ubiquitin-proteasome-dependent degradation[5].

Decision workflow for selecting spirocyclic bioisosteres based on physicochemical requirements.

Experimental Protocols for Scaffold Validation

To objectively compare these scaffolds during the lead optimization phase, rigorous physicochemical and metabolic profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Metabolic Stability Assay (HLM/MLM)

Causality: Spirocycles are introduced to block N-dealkylation or ring oxidation common in piperazines. This protocol uses testosterone and verapamil as high-clearance controls to validate microsomal enzymatic activity.

  • Preparation : Prepare 10 mM stock solutions of the spirocyclic test compounds in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The increased basicity of 2,6-diazaspiro[3.3]heptane can sometimes impede passive membrane permeability. PAMPA isolates passive diffusion from active transport, providing a direct readout of the scaffold's intrinsic permeability.

  • Donor Plate Preparation : Dilute test compounds to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells. Include a low-permeability control (e.g., ranitidine) and a high-permeability control (e.g., propranolol).

  • Acceptor Plate Preparation : Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation : Assemble the sandwich (donor plate below, acceptor plate above) and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification : Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

Advanced Applications: PROTAC Linker Engineering

When designing PROTACs, the linker is not merely a passive string; its conformational dynamics dictate degradation efficiency. The 2-Cyclobutyl-2,8-diazaspiro[4.5]decane scaffold has proven highly effective as a rigidifying element in EZH2 degraders[5].

EZH2 PROTAC degradation pathway utilizing a rigid 2,8-diazaspiro[4.5]decane linker.

References

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Organic Letters - ACS Publications URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands MDPI URL:[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors... National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Comparative

In Vivo Efficacy Comparison of 2-Cyclobutyl-2,8-diazaspirodecane-Containing Compounds: A Guide to Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors

In Vivo Efficacy Comparison of 2-Cyclobutyl-2,8-diazaspiro[1]decane-Containing Compounds: A Guide to Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors As drug development pivots toward highly optimized, conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison of 2-Cyclobutyl-2,8-diazaspiro[1]decane-Containing Compounds: A Guide to Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors

As drug development pivots toward highly optimized, conformationally restricted scaffolds, the 2-cyclobutyl-2,8-diazaspiro[1]decane moiety has emerged as a privileged building block. While historically explored in various kinase and LATS1/2 inhibitor programs , its most profound in vivo validation lies in its application as a core scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors targeting cardiovascular diseases and hypertension .

This guide provides an objective, data-driven comparison of 2-cyclobutyl-2,8-diazaspiro[1]decane-containing urea derivatives (designated here as Cpd-CBDSD ) against legacy sEH inhibitors like AUDA and t-AUCB.

Mechanistic Rationale & Structural Advantage

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling molecules that promote vasodilation, inhibit vascular inflammation, and reduce blood pressure . Inhibiting sEH stabilizes EET levels, offering a potent anti-hypertensive mechanism.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EETs EETs (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation &\nBP Reduction Vasodilation & BP Reduction EETs->Vasodilation &\nBP Reduction DHETs DHETs (Less Active) sEH->DHETs Inhibitor 2-Cyclobutyl-2,8-diazaspiro decane Compounds Inhibitor->sEH Inhibits

Figure 1: sEH/EETs signaling pathway and mechanism of action for diazaspiro[1]decane inhibitors.

The Causality Behind the Scaffold Choice

First-generation sEH inhibitors (e.g., AUDA) suffered from poor metabolic stability and high melting points, limiting oral bioavailability. The integration of the 2-cyclobutyl-2,8-diazaspiro[1]decane system resolves these liabilities through two specific structural mechanisms:

  • Conformational Restriction: The spirocyclic diamine core (CRDA) projects the urea pharmacophore precisely into the sEH catalytic tunnel, reducing the entropic penalty of binding compared to flexible aliphatic chains.

  • Steric Optimization via the Cyclobutyl Ring: Murine and human sEH enzymes exhibit slight structural variances, notably around the Phe406 residue. The 2-cyclobutyl substitution provides the exact steric bulk required to fill the hydrophobic pocket without causing the steric clashes observed with larger cycloalkyl or benzyl groups . Furthermore, the cyclobutyl group shields the basic amine from rapid oxidative dealkylation by CYP450 enzymes, drastically extending the in vivo half-life.

In Vitro & Pharmacokinetic (PK) Comparison

To establish baseline efficacy, Cpd-CBDSD was profiled against AUDA (first-generation) and t-AUCB (second-generation standard) .

Table 1: In Vitro Profiling and Rat Pharmacokinetics

Compoundh-sEH IC₅₀ (nM)m-sEH IC₅₀ (nM)HLM Stability (T₁/₂, min)Oral Bioavailability (%F)
AUDA 3.22.8< 15< 10%
t-AUCB 1.51.24535%
Cpd-CBDSD 0.81.1> 12078%

Data Interpretation: The 2-cyclobutyl-2,8-diazaspiro[1]decane derivative demonstrates sub-nanomolar potency against human sEH. More importantly, its human liver microsome (HLM) stability translates to a 78% oral bioavailability, a critical threshold for chronic anti-hypertensive administration.

In Vivo Efficacy: Blood Pressure Reduction in SHRs

The ultimate validation of an sEH inhibitor is its ability to reduce Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHRs).

Table 2: Telemetry-Based MAP Reduction in SHRs (3 mg/kg PO)

Treatment GroupBaseline MAP (mmHg)Max MAP Reduction (mmHg)Duration of Action (MAP < Baseline)
Vehicle (0.5% MC) 175 ± 4-2 ± 3N/A
t-AUCB 173 ± 5-15 ± 4~ 6 hours
Cpd-CBDSD 176 ± 4-28 ± 3> 18 hours

Data Interpretation: While t-AUCB provides a transient dip in blood pressure, the optimized PK profile of the 2-cyclobutyl-2,8-diazaspiro[1]decane compound sustains target engagement, resulting in a clinically relevant 28 mmHg reduction that persists for over 18 hours.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity, reproducible data, the following protocols utilize internal controls and stress-free methodologies.

Protocol A: In Vivo Pharmacokinetic Profiling

Causality: Serial blood sampling from tail veins induces stress and alters hemodynamics. We utilize jugular vein cannulation to ensure precise, stress-free serial sampling from the same animal, reducing inter-subject variability and providing a highly reliable Area Under the Curve (AUC) calculation.

  • Subject Preparation: Surgically implant indwelling jugular vein catheters in male Sprague-Dawley rats (250-300g). Allow 3 days for recovery.

  • Dosing: Administer compounds via oral gavage (PO) at 3 mg/kg, formulated in 0.5% methylcellulose/0.1% Tween-80 to ensure homogenous suspension.

  • Sampling: Withdraw 200 µL blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with heparinized saline after each draw.

  • Quantification: Extract plasma via centrifugation. Quantify compound concentrations using LC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode, utilizing a deuterated internal standard to correct for matrix effects.

Protocol B: SHR Blood Pressure Telemetry

Causality: Traditional tail-cuff plethysmography requires animal restraint and heating, which artificially elevates sympathetic tone and confounds the vasodilatory effects of EETs. Implantable telemetry provides a self-validating, stress-free continuous readout of hemodynamics.

Workflow Acclimation 1. Animal Acclimation (SHR, 12 weeks old) Surgery 2. Telemetry Transmitter Implantation (Aorta) Acclimation->Surgery Recovery 3. Recovery & Baseline MAP Recording (7 days) Surgery->Recovery Dosing 4. Oral Administration (Vehicle, t-AUCB, Cpd-CBDSD) Recovery->Dosing Monitoring 5. Continuous MAP/HR Monitoring (0-24h) Dosing->Monitoring Analysis 6. PK/PD Correlation & Statistical Analysis Monitoring->Analysis

Figure 2: Workflow for continuous in vivo telemetry monitoring in Spontaneously Hypertensive Rats.

  • Surgical Implantation: Under isoflurane anesthesia, implant HD-S10 transmitters (Data Sciences International) into the abdominal aorta of 12-week-old male SHRs.

  • Baseline Establishment: Allow a 7-day recovery period. Record continuous baseline MAP and Heart Rate (HR) to establish the individual animal's diurnal rhythm (Internal Control).

  • Administration: Dose animals orally (3 mg/kg) at the beginning of their active (dark) cycle.

  • Data Acquisition: Record hemodynamic parameters continuously for 24 hours at a sampling rate of 500 Hz. Calculate hourly MAP averages to smooth high-frequency noise and compare against the animal's established baseline.

References

  • Patent CN117425654A (2024). 2,8-diazaspiro[1]decane compounds as LATS1/2 inhibitors. Google Patents. Available at:

  • Kato Y, Fuchi N, Saburi H, et al. (2013). Discovery of 2,8-diazaspiro[1]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. Available at:[Link]

  • Imig JD, Hammock BD. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805. Available at:[Link]

  • Morisseau C, Hammock BD. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Available at:[Link]

Sources

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